Ombuin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWORNNDZQGOKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200942 | |
| Record name | Flavone, 4',7-dimethoxy-3,3',5-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-40-8 | |
| Record name | Ombuin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ombuin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavone, 4',7-dimethoxy-3,3',5-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OMBUIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3K3F0YR3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ombuin: A Comprehensive Technical Overview of its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ombuin (3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one), an O-methylated flavonol, is a naturally occurring flavonoid with demonstrated biological activities. As a derivative of quercetin, it has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth analysis of the chemical structure of this compound, supported by quantitative physicochemical and spectral data. Furthermore, it details its known interactions with cellular signaling pathways and provides an overview of the experimental methodologies used for its characterization.
Chemical Structure and Identification
This compound is systematically named 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one.[1][2][3][4][5] It is structurally a derivative of quercetin, with methyl groups substituted at the 4' and 7 hydroxyl positions.[1][3]
Structural Identifiers
A comprehensive list of chemical identifiers for this compound is provided in the table below to facilitate its unambiguous identification in research and databases.
| Identifier | Value |
| IUPAC Name | 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one[1][6][7] |
| Systematic IUPAC Name | 3,5-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one[1][3][4] |
| CAS Number | 529-40-8[1][2][6] |
| Molecular Formula | C₁₇H₁₄O₇[1][2][3][6][7] |
| SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O[1][2][5] |
| InChI | InChI=1S/C17H14O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h3-7,18-19,21H,1-2H3[1][2][5][6][7] |
| InChIKey | BWORNNDZQGOKBY-UHFFFAOYSA-N[1][2][5][6][7] |
Physicochemical and Spectral Data
The following tables summarize the key physicochemical and spectral properties of this compound, crucial for its handling, characterization, and experimental use.
Physicochemical Properties
| Property | Value | Source |
| Molar Mass | 330.29 g/mol | [1][3][7] |
| Melting Point | 231-232 °C | [2] |
| Solubility | Soluble in DMSO; Slightly soluble in Chloroform and Methanol | [2][6] |
| XLogP3 | 2.2 | [1] |
| Appearance | Yellow powder | [2] |
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural elucidation of this compound.
¹H-NMR (DMSO-d₆, 600 MHz): The proton NMR spectrum of this compound reveals distinct signals corresponding to its aromatic protons and hydroxyl groups. The presence of six significant proton signals has been reported.[8]
¹³C-NMR (Bruker HX-90): The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of the molecule.[1]
Mass spectrometry data confirms the molecular weight and fragmentation pattern of this compound.
| MS Type | Precursor [M-H]⁻ (m/z) | Key Fragments (m/z) |
| MS² | 329.06658 | 314.04309, 299.01959, 271.02499, 255.02873 |
Data sourced from PubChem CID 5320287.[1]
The IR spectrum of flavonoids like this compound is characterized by absorption bands corresponding to its various functional groups. Key vibrational bands include those for hydroxyl (-OH) stretching, carbonyl (C=O) stretching, and aromatic C-C stretching.
Biological Activity and Signaling Pathways
This compound has been shown to exhibit significant biological effects, particularly in the context of neuroinflammation.
Anti-Neuroinflammatory Activity
Recent studies have demonstrated that this compound exerts potent anti-neuroinflammatory effects in lipopolysaccharide (LPS)-stimulated BV-2 microglia.[4][5] It significantly reduces the production of pro-inflammatory mediators including nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), IL-1β, and reactive oxygen species (ROS).[4][5]
The underlying mechanism of this activity involves the direct targeting of the Src tyrosine kinase.[4][5] this compound binds to Src, inhibiting its phosphorylation. This, in turn, suppresses the downstream PI3K-AKT and NF-κB signaling pathways, which are critical in the inflammatory response.[4][5]
Figure 1: this compound's inhibition of the Src-mediated PI3K-AKT/NF-κB pathway.
PPAR Agonism
A glycoside derivative, this compound-3-O-β-D-glucopyranoside, has been identified as a dual agonist for peroxisome proliferator-activated receptors (PPARs) α and δ/β.[9] This activity suggests a potential role for this compound derivatives in regulating lipid metabolism.[9]
Experimental Protocols
The characterization and activity assessment of this compound employ a range of standard and advanced laboratory techniques.
Isolation and Purification
This compound can be isolated from various plant sources, such as Chromolaena tacotana. A general protocol involves:
-
Extraction: Plant material is extracted with a suitable solvent, such as methanol.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a solvent gradient (e.g., Chloroform:Methanol).
-
Purification: Fractions containing this compound are further purified, often by recrystallization, to yield the pure compound. Purity is typically assessed by HPLC (>98%).[2][7]
Structural Characterization
-
NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300-600 MHz).[2] Data analysis involves the interpretation of chemical shifts, coupling constants, and 2D correlation spectra (e.g., HSQC, HMBC) to confirm the molecular structure.
-
Mass Spectrometry: Analysis is often performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source in negative ion mode.[10][11] This provides the accurate mass of the deprotonated molecule and its fragmentation pattern upon collision-induced dissociation, which is compared with databases and known standards for confirmation.
In Vitro Biological Assays
-
Cell Culture: BV-2 microglial cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
MTT Incubation: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
Solubilization: The resulting formazan crystals are dissolved in DMSO.
-
Measurement: The optical density is measured at 570 nm using a microplate reader to determine cell viability.[4]
-
Sample Collection: The supernatant from the treated cell cultures is collected.
-
Griess Reaction: The supernatant is incubated with Griess reagent in the dark at 37°C for 15 minutes.
-
Measurement: The absorbance at 450 nm is measured, and the NO concentration is calculated against a standard curve.[4]
-
Cell Treatment: Cells are treated with this compound (e.g., 50 µM) for 4 hours.
-
Heating: Aliquots of the cell suspension are heated at a range of temperatures (e.g., 37 to 62 °C) for 3 minutes, followed by cooling.
-
Protein Extraction: Cells are lysed by freeze-thaw cycles.
-
Analysis: The soluble protein fraction is analyzed by Western blot to detect the target protein (Src), assessing its thermal stability in the presence of this compound.[4]
Figure 2: General workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a well-characterized flavonoid with a defined chemical structure and promising biological activities. Its anti-neuroinflammatory properties, mediated through the inhibition of the Src/PI3K-AKT/NF-κB signaling pathway, make it a compound of significant interest for further investigation in the context of neurodegenerative and inflammatory diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential.
References
- 1. This compound | C17H14O7 | CID 5320287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. biorlab.com [biorlab.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound-3-O-β-D-glucopyranoside from Gynostemma pentaphyllum is a dual agonistic ligand of peroxisome proliferator-activated receptors α and δ/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
Ombuin: An In-Depth Technical Guide on its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ombuin, a naturally occurring O-methylated flavonoid, has garnered significant scientific interest for its potential therapeutic properties. In vitro studies have primarily elucidated its potent anti-inflammatory and emerging anticancer activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects in vitro, with a focus on its action on key signaling pathways. Detailed experimental protocols for assays used to characterize these activities are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of its mode of action.
Anti-Neuroinflammatory Mechanism of Action
This compound has demonstrated significant anti-neuroinflammatory effects in vitro, primarily investigated in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. The core mechanism involves the direct targeting of the Src kinase, a non-receptor tyrosine kinase, which leads to the suppression of downstream pro-inflammatory signaling cascades.
Signaling Pathway: Src/PI3K-AKT/NF-κB Axis
This compound's primary anti-inflammatory action is initiated by its direct binding to and inhibition of Src phosphorylation.[1][2] This inhibitory action subsequently blocks the activation of two major downstream signaling pathways: the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.[1][2]
The inhibition of the PI3K/AKT pathway, a critical regulator of cell survival and proliferation, contributes to the overall anti-inflammatory effect.[1] Concurrently, the suppression of the NF-κB pathway is a pivotal event.[1] In an inflammatory state, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows NF-κB to translocate to the nucleus and induce the transcription of various pro-inflammatory genes.[1] this compound treatment has been shown to significantly reduce the phosphorylation of IKKα/β and IκBα, thereby preventing NF-κB nuclear translocation and the subsequent expression of pro-inflammatory mediators.[1][2]
Caption: this compound inhibits the LPS-induced inflammatory cascade by targeting Src.
Quantitative Data: Inhibition of Pro-inflammatory Mediators
This compound dose-dependently reduces the production of key pro-inflammatory molecules in LPS-stimulated BV-2 microglia.
| Pro-inflammatory Mediator | Cell Line | Treatment | Concentration (µM) | % Inhibition (relative to LPS control) | Reference |
| Nitric Oxide (NO) | BV-2 | This compound | 10 | Data not specified | [1] |
| 30 | Data not specified | [1] | |||
| 50 | Significant reduction | [1] | |||
| Interleukin-6 (IL-6) | BV-2 | This compound | 10 | Data not specified | [1] |
| 30 | Data not specified | [1] | |||
| 50 | Significant reduction | [1] | |||
| Tumor Necrosis Factor-α (TNF-α) | BV-2 | This compound | 10 | Data not specified | [1] |
| 30 | Data not specified | [1] | |||
| 50 | Significant reduction | [1] | |||
| Interleukin-1β (IL-1β) | BV-2 | This compound | 10 | Data not specified | [1] |
| 30 | Data not specified | [1] | |||
| 50 | Significant reduction | [1] | |||
| Reactive Oxygen Species (ROS) | BV-2 | This compound | 10 | Data not specified | [1] |
| 30 | Data not specified | [1] | |||
| 50 | Significant reduction | [1] |
Experimental Protocols
-
Cell Line: BV-2 murine microglial cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 30, 50 µM) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Seed BV-2 cells in 96-well plates.
-
After adherence, treat cells with this compound with or without LPS as described above.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Collect cell culture supernatants.
-
Measure the concentrations of IL-6, TNF-α, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Read the absorbance at 450 nm.
-
Lyse the treated cells and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-Src, Src, p-PI3K, PI3K, p-AKT, AKT, p-IKKα/β, IKKα/β, p-IκBα, IκBα, NF-κB, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for assessing this compound's anti-inflammatory effects.
Potential Anticancer Mechanism of Action
While research specifically detailing the in vitro anticancer mechanism of this compound is limited, the well-documented anticancer activities of other flavonoids with similar structures, such as apigenin and rutin, provide a strong basis for its potential mechanisms of action.[3][4] These mechanisms primarily involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Potential Signaling Pathways
Flavonoids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of the Bcl-2 family of proteins to favor pro-apoptotic members (e.g., Bax, Bad) over anti-apoptotic members (e.g., Bcl-2, Bcl-xL), leading to mitochondrial membrane permeabilization and the release of cytochrome c.[5] This, in turn, activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis.[6]
Caption: Potential apoptotic pathways targeted by this compound in cancer cells.
Flavonoids are known to interfere with the progression of the cell cycle in cancer cells, often causing arrest at the G1/S or G2/M checkpoints.[7][8][9] This can be achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[4][9] For instance, downregulation of cyclin D1 and its associated CDKs (CDK4/6) can lead to G1 arrest.[4]
Experimental Protocols for Anticancer Activity
-
Principle: Similar to the MTT assay described for inflammation, this assay measures the metabolic activity of cells, which correlates with cell number. The Sulforhodamine B (SRB) assay is an alternative that measures total protein content.
-
Procedure: Cancer cell lines are seeded in 96-well plates and treated with a range of this compound concentrations for 24, 48, or 72 hours. The IC50 (half-maximal inhibitory concentration) value is then calculated.
-
Treat cancer cells with this compound for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Treat cancer cells with this compound.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: General workflow for assessing this compound's potential anticancer effects.
Conclusion and Future Directions
The in vitro evidence strongly supports the anti-neuroinflammatory properties of this compound, highlighting its mechanism of action through the inhibition of the Src/PI3K-AKT/NF-κB signaling pathway. This makes this compound a promising candidate for further investigation in the context of neurodegenerative diseases. While direct evidence for its anticancer mechanism is still emerging, the known activities of structurally related flavonoids suggest that this compound likely exerts its effects through the induction of apoptosis and cell cycle arrest. Future in vitro studies should focus on confirming these anticancer mechanisms in various cancer cell lines, determining specific molecular targets, and elucidating the signaling pathways involved. Such research will be crucial for the continued development of this compound as a potential therapeutic agent.
References
- 1. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Apigenin-induced cell cycle arrest is mediated by modulation of MAPK, PI3K-Akt, and loss of cyclin D1 associated retinoblastoma dephosphorylation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
The Biological Activity of Ombuin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ombuin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a particular focus on its anti-inflammatory, antioxidant, and neuroprotective effects. Detailed experimental protocols for key assays, quantitative data from published studies, and visualizations of the underlying molecular mechanisms are presented to facilitate further research and drug development efforts. Notably, this guide elucidates the direct interaction of this compound with the proto-oncogene tyrosine-protein kinase Src, and the subsequent modulation of the PI3K/AKT/NF-κB signaling cascade, a pivotal pathway in inflammation and cellular homeostasis. While promising, the available quantitative data on this compound's full spectrum of activities remains incomplete, highlighting the need for further investigation to fully unlock its therapeutic potential.
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, have long been recognized for their beneficial effects on human health. This compound (7,4'-di-O-methylquercetin) is an O-methylated flavonol that has been isolated from various plant species. Emerging research has highlighted its potential as a therapeutic agent, demonstrating a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] This guide aims to consolidate the existing scientific knowledge on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties and Pharmacokinetics
This compound's chemical structure, characterized by the methylation of the hydroxyl groups at positions 7 and 4' of the quercetin backbone, influences its physicochemical properties and pharmacokinetic profile.
Table 1: Predicted Pharmacokinetic Properties of this compound
| Property | Predicted Value | Reference |
| Gastrointestinal Absorption | High | [2] |
| Blood-Brain Barrier Permeant | No | [2] |
| P-glycoprotein Substrate | No | [2] |
These predictions suggest that this compound is likely to have good oral bioavailability and is unlikely to cause neurotoxic effects due to its inability to cross the blood-brain barrier.[2] The lack of interaction with P-glycoprotein is also a favorable characteristic, as it suggests that this compound may be less susceptible to multidrug resistance mechanisms.[2]
Anti-inflammatory and Neuroprotective Activity
This compound has demonstrated significant anti-inflammatory and neuroprotective effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.
Mechanism of Action: Targeting the Src/PI3K-AKT/NF-κB Pathway
Recent studies have identified the non-receptor tyrosine kinase Src as a direct molecular target of this compound.[3] By binding to Src, this compound inhibits its phosphorylation, a critical step in its activation.[3] This inhibition sets off a cascade of downstream effects, primarily impacting the PI3K/AKT and NF-κB signaling pathways.[3]
In the context of neuroinflammation, lipopolysaccharide (LPS)-induced activation of microglial cells leads to an overproduction of pro-inflammatory mediators. This compound has been shown to counteract these effects by inhibiting the phosphorylation of key proteins in the Src-mediated signaling cascade.[3] Specifically, this compound treatment leads to a reduction in the phosphorylation of PI3K and AKT.[3] The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation, and its inhibition by this compound contributes to the attenuation of the inflammatory response.[3]
Furthermore, this compound suppresses the activation of the NF-κB signaling pathway.[3] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. This compound's inhibitory effect on this pathway is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[3] This leads to a decrease in the nuclear translocation of NF-κB and a subsequent reduction in the expression of pro-inflammatory cytokines and enzymes.[3]
Figure 1: this compound's inhibition of the Src/PI3K-AKT/NF-κB pathway.
Quantitative Data on Anti-inflammatory Effects
Studies on LPS-stimulated BV-2 microglial cells have provided semi-quantitative data on the anti-inflammatory effects of this compound.
Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated BV-2 Cells
| Mediator | This compound Concentration (µM) | Inhibition (%) | Reference |
| Nitric Oxide (NO) | 10 | ~20 | [3] |
| 30 | ~50 | [3] | |
| 50 | ~75 | [3] | |
| TNF-α | 10 | ~15 | [3] |
| 30 | ~40 | [3] | |
| 50 | ~60 | [3] | |
| IL-6 | 10 | ~25 | [3] |
| 30 | ~55 | [3] | |
| 50 | ~70 | [3] | |
| IL-1β | 10 | ~20 | [3] |
| 30 | ~45 | [3] | |
| 50 | ~65 | [3] | |
| Reactive Oxygen Species (ROS) | 10 | ~10 | [3] |
| 30 | ~30 | [3] | |
| 50 | ~50 | [3] |
Antioxidant Activity
Table 3: Antioxidant Activity of this compound (IC50 Values)
| Assay | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | Data not available | |
| ABTS Radical Scavenging | Data not available |
Further research is required to quantify the antioxidant potential of this compound using standardized assays.
Enzyme Inhibition
The inhibitory effects of this compound on various enzymes involved in inflammation and neurodegeneration have been suggested but require more extensive investigation.
Table 4: Enzyme Inhibitory Activity of this compound (IC50 Values)
| Enzyme | IC50 (µM) | Reference |
| Cyclooxygenase-1 (COX-1) | Data not available | |
| Cyclooxygenase-2 (COX-2) | Data not available | |
| 5-Lipoxygenase (5-LOX) | Data not available | |
| Acetylcholinesterase (AChE) | Data not available | |
| Butyrylcholinesterase (BChE) | Data not available |
Anticancer Activity
The potential of this compound as an anticancer agent is an area of growing interest, though quantitative data on its cytotoxicity against various cancer cell lines is limited.
Table 5: Anticancer Activity of this compound (IC50 Values)
| Cell Line | IC50 (µM) | Reference |
| HeLa (Cervical Cancer) | Data not available | |
| HepG2 (Liver Cancer) | Data not available | |
| MCF-7 (Breast Cancer) | Data not available | |
| A549 (Lung Cancer) | Data not available |
Antimicrobial Activity
Preliminary reports suggest that this compound may possess antimicrobial properties, but specific data on its minimum inhibitory concentrations (MIC) against common pathogens are lacking.
Table 6: Antimicrobial Activity of this compound (MIC Values)
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Data not available | |
| Escherichia coli | Data not available | |
| Candida albicans | Data not available |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anti-Neuroinflammatory Activity Assay in BV-2 Microglia
-
Cell Culture and Treatment: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are pre-treated with various concentrations of this compound (e.g., 10, 30, 50 µM) for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is determined using the Griess reagent.
-
Cytokine Measurement (ELISA): The levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available ELISA kits.
-
Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against p-Src, Src, p-PI3K, PI3K, p-AKT, AKT, p-IκBα, IκBα, and NF-κB, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an ECL detection system.
Figure 2: Workflow for assessing the anti-neuroinflammatory activity of this compound.
DPPH Radical Scavenging Assay
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, this compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).
-
Procedure: A solution of this compound is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of scavenging activity against the concentration of this compound.
MTT Assay for Cytotoxicity
-
Cell Culture and Treatment: Cancer cells (e.g., HeLa, HepG2, MCF-7, A549) are seeded in a 96-well plate and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Conclusion and Future Directions
This compound exhibits promising biological activities, particularly in the realm of anti-inflammatory and neuroprotective effects. Its well-defined mechanism of action, involving the direct inhibition of Src and subsequent modulation of the PI3K/AKT/NF-κB pathway, provides a strong rationale for its further development as a therapeutic agent. However, a significant gap exists in the quantitative characterization of its full pharmacological profile. Future research should focus on:
-
Quantitative evaluation of antioxidant, enzyme inhibitory, anticancer, and antimicrobial activities to establish a comprehensive biological activity profile.
-
In vivo studies to validate the in vitro findings and to assess the efficacy and safety of this compound in relevant disease models.
-
Pharmacokinetic studies in animal models to determine its absorption, distribution, metabolism, and excretion profile.
Addressing these knowledge gaps will be crucial in translating the therapeutic potential of this compound from the laboratory to clinical applications.
References
- 1. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Ombuin Signaling Pathway Modulation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ombuin is a naturally occurring O-methylated flavonol found in various plants, including Rhamnus erythroxylon and Blumea balsamifera.[1][2] It has garnered significant interest within the scientific community for its diverse biological activities, particularly its anti-inflammatory and antioxidant properties.[2][3] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's therapeutic potential, with a primary focus on its modulation of key signaling pathways implicated in neuroinflammation.
Recent research has identified the Src-mediated PI3K-AKT/NF-κB signaling cascade as a primary target of this compound's anti-neuroinflammatory effects.[2][4] This guide will detail the components of this pathway, present available quantitative data on this compound's activity, provide comprehensive experimental protocols for studying its effects, and visualize the intricate signaling networks involved.
Core Signaling Pathway: Src-PI3K-AKT/NF-κB Axis
The anti-neuroinflammatory properties of this compound are primarily attributed to its ability to directly target and inhibit the phosphorylation of Src, a non-receptor tyrosine kinase.[2][4] This initial inhibitory action instigates a cascade of downstream effects, ultimately suppressing the pro-inflammatory response in microglia.
Mechanism of Action
In the context of neuroinflammation, such as that induced by lipopolysaccharide (LPS) in BV-2 microglial cells, the activation of Toll-like receptor 4 (TLR4) triggers a signaling cascade that leads to the phosphorylation and activation of Src. Activated Src, in turn, phosphorylates and activates the p85 subunit of phosphoinositide 3-kinase (PI3K).[2] This leads to the activation of Akt (also known as protein kinase B), which then promotes the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2]
The activation of the IκB kinase (IKK) complex by Akt leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and induce the transcription of various pro-inflammatory genes, including those for interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[2] this compound intervenes at the very beginning of this cascade by directly binding to Src and inhibiting its phosphorylation, thereby preventing the activation of the entire downstream PI3K-AKT-NF-κB pathway.[2][4]
Figure 1: this compound's inhibitory effect on the Src-PI3K-AKT-NF-κB signaling pathway.
Quantitative Data
While specific IC50 and EC50 values for this compound's inhibition of the Src-PI3K-AKT-NF-κB pathway components are not extensively reported in the literature, its biological activities have been quantified in several contexts. The available data demonstrate a clear concentration-dependent effect on various inflammatory and cytotoxic markers.
| Parameter | Value | Cell Line/Model | Biological Activity | Reference |
| Ki | 42 µM | CHO-K1 cells expressing human M1 mAChR | Antagonist of M1 muscarinic acetylcholine receptors | [1] |
| IC50 | 1.5 µg/mL | HepG2 (hepatocellular carcinoma) | Cytotoxicity | [1] |
The following table summarizes the observed concentration-dependent inhibitory effects of this compound on the production of pro-inflammatory mediators in LPS-stimulated BV-2 microglial cells.
| Mediator | This compound Concentration | Observed Effect | Reference |
| Nitric Oxide (NO) | 10, 30, 50 µM | Concentration-dependent reduction in production | [2] |
| Reactive Oxygen Species (ROS) | 10, 30, 50 µM | Concentration-dependent reduction in production | [2] |
| Interleukin-6 (IL-6) | 10, 30, 50 µM | Concentration-dependent reduction in release | [2] |
| Interleukin-1 beta (IL-1β) | 10, 30, 50 µM | Concentration-dependent reduction in release | [2] |
| Tumor Necrosis Factor-alpha (TNF-α) | 10, 30, 50 µM | Concentration-dependent reduction in release | [2] |
Other Potential Signaling Pathways
Network pharmacology analyses have suggested that this compound may also modulate other signaling pathways, including the Vascular Endothelial Growth Factor (VEGF) and Rap1 signaling pathways.[2] However, direct experimental validation of this compound's interaction with these pathways is currently limited.
-
VEGF Signaling Pathway: This pathway is crucial for angiogenesis. Its potential modulation by this compound could have implications in conditions where pathological blood vessel formation is a factor.
-
Rap1 Signaling Pathway: Rap1, a small GTPase, is involved in processes such as cell adhesion and junction formation.[5]
Further research is required to elucidate the precise mechanisms by which this compound may influence these pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on the Src-PI3K-AKT-NF-κB signaling pathway.
Cell Culture and Treatment
-
Cell Line: Murine BV-2 microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).
-
Allow cells to adhere and grow to approximately 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 30, 50 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours).
-
MTT Assay for Cell Viability
This assay is used to assess the cytotoxicity of this compound.
-
Materials:
-
BV-2 cells cultured in a 96-well plate.
-
This compound and LPS.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
-
Procedure:
-
Following cell treatment as described above, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
-
Western Blot Analysis
This technique is used to quantify the protein levels of key signaling molecules and their phosphorylated (activated) forms.
-
Materials:
-
Treated BV-2 cells from 6-well plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to its target protein, Src.
-
Materials:
-
BV-2 cells.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Liquid nitrogen.
-
Western blot reagents.
-
-
Procedure:
-
Treat BV-2 cells with this compound (e.g., 50 µM) or vehicle for a specified time (e.g., 1 hour).
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension and heat the different aliquots at a range of temperatures (e.g., 37°C to 62°C) for a short duration (e.g., 3 minutes), followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the levels of soluble Src protein in the supernatant by Western blot. An increase in the thermal stability of Src in the presence of this compound indicates direct binding.
-
Figure 2: A generalized workflow for investigating the cellular effects of this compound.
Clinical Development
To date, there is no publicly available information from clinical trial registries indicating that this compound has been evaluated in human clinical trials for neurodegenerative diseases or any other indication. The research on this compound is currently in the preclinical stage, focusing on elucidating its mechanisms of action and evaluating its efficacy in cell culture and animal models of disease.
Conclusion
This compound presents a promising natural compound for the modulation of neuroinflammatory processes. Its well-defined mechanism of action, centered on the direct inhibition of Src and the subsequent suppression of the PI3K-AKT-NF-κB signaling pathway, provides a solid foundation for further investigation. The concentration-dependent reduction of key pro-inflammatory mediators underscores its therapeutic potential. While the exploration of its effects on other pathways like VEGF and Rap1 is still in its infancy, the available data warrants continued preclinical studies to fully characterize its pharmacological profile. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted roles of this compound and to generate the robust data necessary for its potential translation into clinical applications. Future research should focus on obtaining precise quantitative measures of its inhibitory activity and exploring its efficacy and safety in in vivo models of neuroinflammation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 529-40-8 | FO65315 | Biosynth [biosynth.com]
- 4. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rap1: a key regulator in cell-cell junction formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Ombuin as a Quercetin Derivative: A Technical Guide for Drug Development Professionals
Executive Summary
Ombuin, a naturally occurring O-methylated flavonol, is a significant derivative of quercetin with pronounced therapeutic potential. Structurally, it is the 4',7-O-methyl ether of quercetin, a modification that influences its bioavailability and specific molecular interactions.[1][2] Primarily found in plants such as Rhamnus erythroxylon Pall. and Gynostemma pentaphyllum, this compound has demonstrated a range of biological activities, including potent anti-neuroinflammatory, antioxidant, anti-inflammatory, and antifibrotic effects.[3][4][5] This guide synthesizes the current technical knowledge on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its characterization. Its primary value for drug development lies in its targeted inhibition of key inflammatory signaling pathways, such as Src-mediated PI3K-AKT/NF-κB, positioning it as a promising candidate for neurodegenerative diseases and diabetic nephropathy.[3][6]
Chemical Profile: this compound vs. Quercetin
This compound is classified as a dimethoxyflavone. It is structurally differentiated from its parent compound, quercetin, by the methylation of the hydroxyl groups at the 7 and 4' positions.[1] This O-methylation is a critical structural alteration that can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties.
| Property | This compound | Quercetin |
| IUPAC Name | 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one[1] | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one |
| Chemical Formula | C₁₇H₁₄O₇[2] | C₁₅H₁₀O₇[7] |
| Molar Mass | 330.29 g/mol [2] | 302.24 g/mol |
| Synonyms | 4',7-Dimethylquercetin, 7,4'-Di-O-methylquercetin[1][2] | 3,3',4',5,7-Pentahydroxyflavone[8] |
| Key Structural Difference | Methoxy groups at C7 and C4' positions. | Hydroxyl groups at C7 and C4' positions. |
Core Mechanism of Action: Anti-Neuroinflammation
Extensive research has identified this compound as a potent anti-neuroinflammatory agent, primarily through its interaction with Src, a non-receptor tyrosine kinase.[3][9] In models of neuroinflammation using lipopolysaccharide (LPS)-stimulated BV-2 microglia, this compound directly targets and inhibits the phosphorylation of Src.[4][9] This initial inhibitory action instigates a downstream cascade that suppresses key inflammatory signaling pathways.
The primary pathways affected are:
-
PI3K-AKT Signaling: this compound's inhibition of Src phosphorylation prevents the activation of the Phosphoinositide 3-kinase (PI3K)-AKT pathway, a critical route for inflammatory responses in microglia.[3][9]
-
NF-κB Signaling: The suppression of Src and PI3K-AKT activation leads to reduced phosphorylation of IKKα/β and IκBα. This prevents the nuclear translocation of the transcription factor NF-κB, a master regulator of pro-inflammatory gene expression.[3][4]
The culmination of this signaling inhibition is a significant reduction in the production and release of various pro-inflammatory and cytotoxic mediators.[4][9]
// Connections LPS -> TLR4 [label=" Binds"]; TLR4 -> Src [label=" Activates"]; this compound -> Src [label=" Inhibits\n(Direct Target)", arrowhead=tee, color="#34A853", style=dashed, fontcolor="#34A853"]; Src -> PI3K [label=" Phosphorylates"]; PI3K -> AKT [label=" Phosphorylates"]; AKT -> IKK [label=" Activates"]; TLR4 -> ROS [style=dashed]; ROS -> IKK [label=" Activates"]; IKK -> IkappaB [label=" Phosphorylates"]; IkappaB -> NFkappaB [arrowhead=tee, style=dashed, label=" Releases"]; NFkappaB -> NFkappaB_nuc [label=" Translocates"]; NFkappaB_nuc -> Genes [label=" Induces"]; Genes -> Cytokines [label=" Leads to\nProduction"]; } caption: this compound's Anti-Neuroinflammatory Signaling Pathway.
Quantitative Data on Biological Activity
This compound's efficacy has been quantified in several preclinical models. The data below summarizes its inhibitory effects on key inflammatory markers in LPS-stimulated BV-2 microglia and its protective effects in a model of diabetic nephropathy (DN).
| Activity Assessed | Model / Cell Line | Key Findings | Reference |
| Anti-Neuroinflammation | LPS-Stimulated BV-2 Microglia | Dramatically reduced the release of IL-6, TNF-α, IL-1β, and Nitric Oxide (NO).[4][9] | [4][9] |
| Antioxidant Effect | LPS-Stimulated BV-2 Microglia | Inhibited the production of Reactive Oxygen Species (ROS) in a concentration-dependent manner.[9] | [9] |
| Renal Function Improvement | Diabetic Nephropathy (DN) Rat Model | Significantly improved renal function and pathological injury.[6] | [6] |
| Anti-inflammatory (Renal) | Diabetic Nephropathy (DN) Rat Model | Suppressed the release of inflammatory cytokines.[6] | [6] |
| Antifibrotic (Renal) | Diabetic Nephropathy (DN) Rat Model | Improved renal interstitial fibrosis; downregulated TGF-β1, CTGF, and FN expression.[6] | [6] |
| Signaling Modulation (Renal) | Diabetic Nephropathy (DN) Rat Model | Downregulated Cleaved-Notch 1 and Hes 1; upregulated PPARγ expression.[6] | [6] |
Detailed Experimental Protocols
Reproducibility is paramount in drug development. The following sections detail the methodologies employed in the key studies cited.
Isolation and Purification of this compound
An efficient method for isolating this compound involves High-Speed Counter-Current Chromatography (HSCCC).[5]
-
Crude Extraction: The source material (e.g., Gynostemma pentaphyllum) undergoes heat-reflux extraction with methanol.[5] To release this compound from its glycoside form (ombuoside), the extract is subjected to hydrochloric acid hydrolysis.[5]
-
HSCCC Separation: A two-phase solvent system is prepared, typically composed of n-hexane–ethyl acetate–methanol–water (e.g., 8:2:5:5, v/v).[5]
-
Purification: The crude extract is subjected to HSCCC. From a 50 mg sample of crude extract, this method can yield approximately 0.4 mg of this compound at over 95% purity.[5]
-
Structure Identification: The purified compound's structure is confirmed using techniques such as ESI-MS, ¹H NMR, and ¹³C NMR spectroscopy.[5]
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effect of this compound on cell lines like BV-2 microglia.[3]
-
Cell Seeding: BV-2 cells are seeded in 96-well plates and cultured to allow for adherence.
-
Treatment: Cells are pretreated with varying concentrations of this compound for 1 hour, followed by co-culture with an inflammatory stimulus like LPS (1 µg/mL) for 24 hours.[3]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL is added to each well, and the plate is incubated for 4 hours to allow for formazan crystal formation by viable cells.[3]
-
Solubilization: The supernatant is removed, and DMSO (150 µL/well) is added to dissolve the purple formazan crystals.[3]
-
Measurement: The optical density (OD) is measured at 570 nm using a microplate spectrophotometer. Cell viability is calculated relative to control cells.[3]
Nitric Oxide (NO) Measurement (Griess Test)
This assay quantifies the production of NO, a key inflammatory mediator.
-
Sample Collection: After treating cells as described above, the cell culture supernatant is collected.
-
Griess Reagent: The supernatant is mixed with an equal volume of Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for a colorimetric reaction to occur.
-
Measurement: The absorbance is measured at approximately 540 nm. The NO concentration is determined by comparison to a standard curve of sodium nitrite.
Western Blot Analysis
This technique is used to quantify the expression levels of specific proteins and their phosphorylated (activated) forms.
-
Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: The total protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated overnight with primary antibodies specific to the target proteins (e.g., Src, p-Src, AKT, p-AKT, NF-κB).
-
Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate the direct binding of a compound (ligand) to its target protein within a cellular environment.[3]
-
Cell Treatment: Intact cells are treated with the compound of interest (e.g., 50 µM this compound) for a set duration (e.g., 4 hours).[3]
-
Heating: The cell suspensions are divided into aliquots and heated at a range of temperatures (e.g., 37 to 62 °C) for a short period (e.g., 3 minutes), followed by cooling.[3]
-
Lysis: Cells are lysed, often by freeze-thaw cycles.[3]
-
Separation: The lysate is centrifuged at high speed to separate the soluble protein fraction from the precipitated (denatured) proteins.[3]
-
Analysis: The amount of the target protein (e.g., Src) remaining in the soluble fraction is quantified by Western blot. Ligand binding stabilizes the protein, resulting in less precipitation at higher temperatures compared to the untreated control.[3]
// Workflow A1 -> B1; A2 -> B1; B1 -> B2; B2 -> {C1, C2, C3, C4} [minlen=2]; C1 -> D1; C2 -> D2; C3 -> D3; C4 -> D4; } caption: Experimental Workflow for this compound Analysis.
Conclusion and Future Directions
This compound stands out as a promising quercetin derivative with a well-defined mechanism of action against neuroinflammation. Its ability to directly target Src and subsequently inhibit the PI3K-AKT and NF-κB signaling pathways provides a strong rationale for its development as a therapeutic agent for diseases with an underlying inflammatory pathology.[3][4][9] Furthermore, its demonstrated efficacy in a preclinical model of diabetic nephropathy broadens its potential applications.[6]
For drug development professionals, the key takeaways are:
-
Defined Target: this compound has a validated molecular target (Src), which facilitates target-based screening and optimization.[3]
-
Potent Activity: It effectively suppresses multiple key inflammatory mediators.[9]
-
Dual Pathway Inhibition: Its ability to modulate both the PI3K-AKT and NF-κB pathways suggests it may overcome redundancy in inflammatory signaling.[3]
Future research should focus on comprehensive ADME/Tox profiling, lead optimization to improve potency and pharmacokinetic properties, and validation in more advanced in vivo models of neurodegenerative disease and chronic kidney disease.
References
- 1. This compound | C17H14O7 | CID 5320287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound ameliorates diabetic nephropathy in rats by anti-inflammation and antifibrosis involving Notch 1 and PPAR γ signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Ombuin: A Flavonoid with Broad Therapeutic Potential
An In-depth Technical Guide for Drug Development Professionals
Introduction
Ombuin is an O-methylated flavonoid, specifically a dimethyl ether of quercetin, found in various plants such as Rhamnus erythroxylon, Cyperus teneriffae, and Gynostemma pentaphyllum[1][2][3]. Like many flavonoids, it has demonstrated a range of biological activities in preclinical studies, positioning it as a compound of interest for therapeutic development.[2][4][5] Its notable anti-inflammatory, antioxidant, and signaling pathway-modulating properties suggest potential applications in neurodegenerative diseases, diabetic complications, and metabolic disorders.[1][6][7] This document provides a comprehensive technical overview of the current research on this compound, focusing on its mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate its effects.
Core Therapeutic Applications and Mechanisms of Action
Anti-Neuroinflammatory Effects
This compound has shown potent anti-neuroinflammatory activity, primarily investigated in the context of lipopolysaccharide (LPS)-stimulated microglia, which are key mediators of inflammation in the central nervous system.[1][6]
Mechanism of Action: The primary mechanism involves the direct targeting of the proto-oncogene tyrosine-protein kinase Src.[1][6] this compound binds to Src, inhibiting its phosphorylation.[1][8] This action blocks the downstream activation of two critical pro-inflammatory signaling cascades: the PI3K-AKT pathway and the NF-κB pathway.[1][6][8]
-
PI3K-AKT Pathway Suppression: By inhibiting Src phosphorylation, this compound prevents the activation of PI3K and the subsequent phosphorylation of AKT, a key regulator of cell survival and inflammatory responses.[1][8]
-
NF-κB Pathway Inhibition: The inhibition of Src also suppresses the activation of the IKK complex (IκB kinase), which prevents the phosphorylation and degradation of IκBα.[1][8] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise trigger the transcription of pro-inflammatory genes.[1][8]
The culmination of these effects is a dramatic reduction in the production and release of inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C17H14O7 | CID 5320287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Flavonoids as Potential Anti-Inflammatory Molecules: A Review [mdpi.com]
- 6. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ameliorates diabetic nephropathy in rats by anti-inflammation and antifibrosis involving Notch 1 and PPAR γ signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ombuin in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the physicochemical properties of Ombuin, its known biological activities in vitro, and detailed protocols for its dissolution and use in cell-based assays.
Application Notes
Compound Information
This compound is an O-methylated flavonol, a type of flavonoid, that has been isolated from various plants and exhibits a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3]
| Property | Value |
| IUPAC Name | 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one[2] |
| Synonyms | 4',7-Dimethylquercetin, 7,4'-Di-O-methylquercetin[2][3] |
| Molecular Formula | C₁₇H₁₄O₇[1] |
| Molecular Weight | 330.29 g/mol [2][3] |
| CAS Number | 529-40-8[1] |
Solubility of this compound
This compound is a solid compound with limited solubility in aqueous solutions. For in vitro studies, it is crucial to use an appropriate solvent to prepare a stock solution that can be further diluted in cell culture media.
| Solvent | Solubility | Reference |
| DMSO (Dimethyl Sulfoxide) | Soluble | [1][4] |
| Methanol | Slightly Soluble | [1] |
| Chloroform | Slightly Soluble | [1] |
Note: For most cell culture applications, DMSO is the recommended solvent. It is important to keep the final concentration of DMSO in the culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.
In Vitro Biological Activity & Quantitative Data
This compound has been shown to exert various biological effects in different in vitro models. The following table summarizes key quantitative data from published studies.
| Assay / Cell Line | Effect | Quantitative Value | Reference |
| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | IC₅₀ = 1.5 µg/mL | [1] |
| M₁ Muscarinic Acetylcholine Receptors | Antagonist Activity | Kᵢ = 42 µM | [1] |
| LPS-stimulated BV-2 Microglia | Anti-neuroinflammatory | Reduced release of IL-6, TNF-α, IL-1β, NO, and ROS | [5][6] |
Known Signaling Pathways
This compound's mechanism of action involves the modulation of several key signaling pathways, primarily implicated in inflammation and cell survival.
-
Src/PI3K-AKT/NF-κB Pathway: Research has identified the tyrosine kinase Src as a direct target of this compound.[5][7] By inhibiting Src phosphorylation, this compound effectively suppresses the downstream activation of the PI3K-AKT and NF-κB signaling cascades.[5][6][7] This inhibition leads to a significant reduction in the production of pro-inflammatory mediators.[6]
-
PPARγ and Notch1 Pathways: In studies related to diabetic nephropathy, this compound has been shown to ameliorate the condition by involving the Notch1 and PPARγ signaling pathways.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Formula Weight: 330.29 g/mol )
-
Anhydrous/Sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh out 3.30 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of sterile DMSO to the vial containing the this compound powder.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While not always necessary if using sterile components and aseptic technique, the stock solution can be sterile-filtered through a 0.22 µm syringe filter compatible with DMSO if required.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Calculation: To prepare a 10 mM (0.01 mol/L) solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 330.29 g/mol = 3.30 mg
Workflow for this compound Stock Solution Preparation
Protocol 2: Treatment of Cells in Culture with this compound
This protocol provides a general procedure for treating adherent cells with this compound for in vitro assays.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle (Sterile DMSO)
Procedure:
-
Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to adhere and grow overnight, or until they reach the desired confluency.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the this compound stock in complete cell culture medium to achieve the desired final concentrations.
-
Example for a final concentration of 10 µM in 1 mL of medium: Add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound. This is critical to ensure that any observed effects are due to this compound and not the solvent.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the specific downstream assay (e.g., cell viability assay, Western blot, ELISA, etc.).
Signaling Pathway Visualization
Inhibitory Action of this compound on the Src/PI3K/AKT/NF-κB Pathway
This compound exerts its anti-inflammatory effects by directly targeting Src, a key upstream kinase. This action initiates a cascade of inhibitory events, ultimately preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C17H14O7 | CID 5320287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound supplier | CAS No :529-40-8 | AOBIOUS [aobious.com]
- 5. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Anti-Inflammatory Activity of Ombuin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ombuin, a natural flavonoid compound, has demonstrated significant anti-inflammatory and antioxidant properties.[1] It has been shown to mitigate inflammatory responses by inhibiting the production of key pro-inflammatory mediators.[1][2] This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory effects of this compound, with a focus on optimal concentrations and relevant cellular assays. The information presented here is intended to guide researchers in pharmacology, cell biology, and drug discovery in their investigation of this compound and similar compounds.
Quantitative Data Summary
The anti-inflammatory efficacy of this compound has been quantified in studies using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. The following table summarizes the effective concentration range of this compound for inhibiting various pro-inflammatory markers.
| Inflammatory Marker | Cell Line | Inducer | This compound Concentration Range | Observed Effect | Reference |
| Nitric Oxide (NO) | BV-2 Microglia | LPS (1 µg/mL) | 10 µM, 30 µM, 50 µM | Dose-dependent reduction in NO production | [2][3] |
| Interleukin-6 (IL-6) | BV-2 Microglia | LPS (1 µg/mL) | 10 µM, 30 µM, 50 µM | Dose-dependent reduction in IL-6 release | [2][3] |
| Interleukin-1β (IL-1β) | BV-2 Microglia | LPS (1 µg/mL) | 10 µM, 30 µM, 50 µM | Dose-dependent reduction in IL-1β release | [2][3] |
| Tumor Necrosis Factor-α (TNF-α) | BV-2 Microglia | LPS (1 µg/mL) | 10 µM, 30 µM, 50 µM | Dose-dependent reduction in TNF-α release | [2][3] |
| Reactive Oxygen Species (ROS) | BV-2 Microglia | LPS (1 µg/mL) | 10 µM, 30 µM, 50 µM | Dose-dependent reduction in ROS production | [2][3] |
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are based on established methods used to evaluate the efficacy of this compound.[2]
Cell Culture and Treatment
-
Cell Line: BV-2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 µM, 30 µM, 50 µM) for 1 hour.[2]
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[2]
-
Cell Viability Assay (MTT Assay)
-
Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Procedure:
-
Following the 24-hour LPS stimulation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: Measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., for TNF-α, IL-6, and IL-1β).
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: To investigate the effect of this compound on the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., NF-κB and PI3K/Akt).
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-IKKα/β, p-IκBα, NF-κB p65, p-PI3K, p-Akt) and loading controls (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the anti-inflammatory effects of this compound in vitro.
Caption: In vitro anti-inflammatory assay workflow.
Signaling Pathways Affected by this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. Studies have shown that this compound can inhibit the LPS-induced activation of the PI3K/Akt and NF-κB pathways.[2]
Caption: this compound's inhibition of the PI3K/Akt/NF-κB pathway.
References
- 1. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway [mdpi.com]
Application Note: Western Blot Protocol for Analyzing Protein Expression in Ombuin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ombuin, a natural flavonoid, has demonstrated significant anti-inflammatory and potential anti-cancer properties.[1][2][3][4][5] Its mechanism of action often involves the modulation of key cellular signaling pathways. Western blotting is a fundamental technique to elucidate these mechanisms by detecting changes in the expression and phosphorylation status of specific proteins within treated cells. This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound, focusing on the Src/PI3K-AKT/NF-κB signaling pathway, which has been identified as a key target of this compound's anti-inflammatory effects.[1][2]
Key Protein Targets and Reagents
The following table summarizes the primary protein targets in the Src/PI3K-AKT/NF-κB pathway affected by this compound treatment and provides suggested starting dilutions for primary antibodies. Note that these dilutions are recommendations and may require optimization for specific experimental conditions.[1][2]
| Target Protein | Function in Pathway | Recommended Primary Antibody Dilution (Starting Point) |
| p-Src (Tyr416) | Activated form of Src kinase | 1:1000 |
| Src | Total Src kinase | 1:1000 |
| p-PI3K p85 | Activated regulatory subunit of PI3K | 1:1000 |
| p-AKT1 (Ser473) | Activated form of AKT kinase | 1:1000 |
| p-IKKα/β | Activated IKK complex | 1:1000 |
| p-IκBα | Phosphorylated IκBα, leading to its degradation | 1:1000 |
| NF-κB p65 | Key transcription factor in the nucleus | 1:1000 |
| β-actin | Loading control | 1:5000 |
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol for this compound-treated cells.
Detailed Protocol
1. Cell Culture and this compound Treatment
1.1. Seed the cells of interest (e.g., BV-2 microglia) in appropriate culture dishes and grow to 70-80% confluency.[6] 1.2. Pre-treat cells with desired concentrations of this compound for a specified duration (e.g., 4 hours). 1.3. If applicable, stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) for a specified time (e.g., 24 hours) to induce the inflammatory response that this compound is expected to counteract.[1] Include appropriate vehicle and positive/negative controls.
2. Cell Lysis and Protein Extraction
2.1. After treatment, aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[6] 2.2. Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the culture dish.[6][7] 2.3. For adherent cells, use a cell scraper to collect the cell lysate. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.[6] 2.4. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, with vortexing every 10 minutes. 2.5. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[6] 2.6. Carefully transfer the supernatant (total protein extract) to a new, pre-chilled tube.
3. Protein Quantification
3.1. Determine the protein concentration of the lysate using a BCA Protein Assay Kit, following the manufacturer's instructions. 3.2. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps. 3.3. Aliquot the lysates and store them at -80°C for long-term use to minimize freeze-thaw cycles.[8]
4. SDS-PAGE and Protein Transfer
4.1. Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. 4.2. Load 15-30 µg of total protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[6] Include a pre-stained protein ladder to monitor migration and transfer efficiency. 4.3. Run the gel at a constant voltage (e.g., 170V) until the dye front reaches the bottom.[6] 4.4. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6]
5. Immunodetection
5.1. After transfer, block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[6] 5.2. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. 5.3. Wash the membrane three times for 5-10 minutes each with TBST.[6] 5.4. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6] 5.5. Wash the membrane again three times for 10 minutes each with TBST. 5.6. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[6] 5.7. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
This compound's Effect on the Src/PI3K-AKT/NF-κB Signaling Pathway
The following diagram illustrates the signaling cascade and indicates the points of inhibition by this compound as identified in recent studies.[1][2]
Conclusion
This protocol provides a comprehensive framework for investigating the effects of this compound on cellular protein expression using Western blotting. By focusing on key signaling pathways such as the Src/PI3K-AKT/NF-κB cascade, researchers can gain valuable insights into the molecular mechanisms underlying this compound's therapeutic potential. Adherence to this detailed methodology, coupled with careful optimization of antibody concentrations and other experimental parameters, will facilitate the generation of reliable and reproducible data.
References
- 1. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates diabetic nephropathy in rats by anti-inflammation and antifibrosis involving Notch 1 and PPAR γ signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. origene.com [origene.com]
- 7. 4.8. Western Blot Analysis [bio-protocol.org]
- 8. blog.cellsignal.com [blog.cellsignal.com]
Application Notes and Protocols for Quantifying Cytokine Inhibition by Ombuin using ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for quantifying the inhibitory effects of Ombuin on the production of pro-inflammatory cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA). This compound, a flavonoid, has demonstrated significant anti-inflammatory properties by modulating key signaling pathways.[1][2] This document offers a detailed experimental workflow, data presentation guidelines, and visual representations of the underlying biological and experimental processes.
Introduction to this compound's Anti-inflammatory Activity
This compound has been shown to exert notable anti-inflammatory and antioxidant effects.[2] Research indicates that this compound can dramatically reduce the release of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β).[1][2] This inhibitory effect is attributed to its ability to target Src, a non-receptor tyrosine kinase, and subsequently suppress the PI3K-AKT/NF-κB signaling pathway.[1][2] The activation of this pathway is a critical step in the inflammatory response, leading to the transcription and release of various inflammatory mediators. By inhibiting this cascade, this compound effectively dampens the inflammatory response, highlighting its therapeutic potential for inflammatory and neuroinflammatory conditions.[1]
Data Presentation: Quantifying the Effect of this compound on Cytokine Production
The following table summarizes the dose-dependent inhibitory effect of this compound on the production of IL-6, IL-1β, and TNF-α in lipopolysaccharide (LPS)-stimulated BV-2 microglia. The data is presented as the mean concentration of cytokines (pg/mL) ± standard deviation.
| Treatment Group | IL-6 (pg/mL) | IL-1β (pg/mL) | TNF-α (pg/mL) |
| Control (untreated) | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | Increased | Increased | Increased |
| LPS + this compound (10 µM) | Reduced | Reduced | Reduced |
| LPS + this compound (30 µM) | Further Reduced | Further Reduced | Further Reduced |
| LPS + this compound (50 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: This table is a representative summary based on findings that this compound significantly reduces the production of these pro-inflammatory cytokines in a dose-dependent manner.[1] Actual values would be determined experimentally.
Experimental Protocols: Sandwich ELISA for Cytokine Quantification
This protocol outlines the steps for a sandwich ELISA to measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants following treatment with this compound.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/Blocking buffer (e.g., PBS with 1% BSA)
-
Cell culture supernatants from this compound-treated and control cells
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Plate Coating:
-
Blocking:
-
The next day, wash the plate 3-5 times with 300 µL of wash buffer per well.[5]
-
After the final wash, tap the plate on absorbent paper to remove any residual buffer.
-
Add 200 µL of blocking buffer to each well to prevent non-specific binding.
-
Seal the plate and incubate for 1-2 hours at room temperature.[4][5]
-
-
Sample and Standard Incubation:
-
Wash the plate as described in step 2.
-
Prepare a serial dilution of the recombinant cytokine standard in assay diluent to generate a standard curve.[6] The range of the standard curve should encompass the expected cytokine concentrations in the samples.
-
Add 100 µL of the standards and cell culture supernatant samples (in duplicate or triplicate) to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.[7]
-
-
Detection Antibody Incubation:
-
Streptavidin-HRP Incubation:
-
Substrate Development and Measurement:
-
Wash the plate as described in step 2.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.[7]
-
Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[7][8]
-
-
Data Analysis:
-
Subtract the average zero standard optical density (OD) from all other OD readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of the cytokine in each sample.
-
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway modulated by this compound.
References
- 1. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biomatik.com [biomatik.com]
- 7. bmgrp.com [bmgrp.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Measuring Ombuin Cytotoxicity using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for assessing the cytotoxic effects of Ombuin, a naturally occurring flavonoid, on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This document includes a detailed experimental methodology, data presentation guidelines, and visualizations of the experimental workflow and a relevant signaling pathway.
Introduction
This compound is a flavonoid that has been investigated for its potential anti-inflammatory and antioxidant properties.[1] The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[2] It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[3] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.[4] This protocol is designed to be a reliable method for determining the cytotoxic potential of this compound in a laboratory setting.
Data Presentation
A critical aspect of cytotoxicity studies is the clear and concise presentation of quantitative data. The following table summarizes the known cytotoxic effects of this compound on a specific cell line. It is important to note that while this compound has been studied for its biological activities, comprehensive data on its IC50 values across a wide range of cancer cell lines is limited in publicly available literature. The data below is derived from studies on BV-2 microglia, which are primarily used in neuroinflammation research.
| Cell Line | Compound | Concentration (µM) | Effect on Cell Viability | Citation |
| BV-2 Microglia | This compound | 10 - 50 | No significant cytotoxic effects observed. | [5] |
| BV-2 Microglia | This compound | 100 | Significant reduction in cell viability. | [5] |
Note: The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. Further research is required to establish the IC50 values of this compound across various cancer cell lines.
Experimental Protocols
This section details the step-by-step methodology for performing the MTT assay to determine the cytotoxicity of this compound.
Materials and Reagents:
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
Target cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. It is advisable to perform a preliminary range-finding experiment.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (untreated cells in medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO2. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Visualizations
Experimental Workflow:
The following diagram illustrates the key steps of the MTT assay protocol for assessing this compound cytotoxicity.
Caption: Workflow of the MTT assay for this compound cytotoxicity.
Signaling Pathway:
Studies have suggested that this compound may exert its effects by modulating specific signaling pathways. The diagram below depicts the PI3K-AKT/NF-κB signaling pathway, which has been shown to be a target of this compound in the context of inflammation.[1][5] Dysregulation of this pathway is also implicated in cancer.
Caption: Potential signaling pathway affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluation of Ombuin's Antioxidant Activity using the ABTS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ombuin is a naturally occurring O-methylated flavonol, a type of flavonoid found in various plant species.[1][2] Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of these molecules is of significant interest in the fields of pharmacology, food science, and drug development due to the role of oxidative stress in numerous pathological conditions. This compound, being a derivative of quercetin, is presumed to possess significant antioxidant potential.[1][3]
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely employed spectrophotometric method for determining the total antioxidant capacity of various substances.[4][5] This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore with a characteristic absorption spectrum.[6] The reduction of the ABTS•+ radical by an antioxidant results in a decolorization of the solution, which is proportional to the antioxidant's concentration and its intrinsic radical-scavenging ability. The results of the ABTS assay are often expressed as the half-maximal inhibitory concentration (IC50) or as Trolox Equivalent Antioxidant Capacity (TEAC).
These application notes provide a detailed protocol for evaluating the antioxidant activity of this compound using the ABTS assay, including data presentation and interpretation.
Principle of the ABTS Assay
The ABTS assay measures the relative ability of an antioxidant to scavenge the ABTS•+ radical cation. The assay is based on a single electron transfer (SET) mechanism, where the antioxidant donates an electron to the ABTS•+ radical, thus neutralizing it.[4][7] The reaction progress is monitored by measuring the decrease in absorbance at a specific wavelength, typically 734 nm.[7][8] A lower absorbance value indicates a higher level of radical scavenging activity.
Data Presentation
The antioxidant activity of this compound and related compounds can be quantified and compared using their IC50 values. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the initial ABTS•+ radicals. A lower IC50 value signifies a higher antioxidant potency.
| Compound | Molecular Weight ( g/mol ) | ABTS IC50 |
| This compound | 330.29[3][9] | Data not available in cited literature |
| Quercetin | 302.24 | 1.89 ± 0.33 µg/mL (approx. 6.25 µM)[1][2] |
| 2.04 ± 0.02 µg/mL (approx. 6.75 µM) | ||
| 48.0 ± 4.4 µM | ||
| Trolox (Standard) | 250.29 | Typically in the range of 2-5 µg/mL |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., reaction time, pH, solvent).
Experimental Protocols
This section provides a detailed methodology for performing the ABTS assay to evaluate the antioxidant activity of this compound.
Materials and Reagents
-
This compound (or other test compounds)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Ethanol or Methanol (analytical grade)
-
Phosphate-buffered saline (PBS) or deionized water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Standard laboratory equipment (pipettes, vials, etc.)
Preparation of Solutions
-
ABTS Stock Solution (7 mM): Dissolve an appropriate amount of ABTS in deionized water to achieve a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve an appropriate amount of potassium persulfate in deionized water to achieve a final concentration of 2.45 mM.
-
ABTS•+ Radical Cation Working Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the ABTS•+ radical.
-
Adjusted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. This adjusted solution should be prepared fresh daily.
-
Trolox Standard Solutions: Prepare a stock solution of Trolox in ethanol. From the stock solution, prepare a series of standard solutions with varying concentrations (e.g., 1, 2.5, 5, 10, 15, 20 µg/mL).
-
This compound Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol). From the stock solution, prepare a series of dilutions to obtain a range of test concentrations.
Assay Procedure
-
Plate Setup: Add 20 µL of the different concentrations of this compound test solutions, Trolox standard solutions, or the solvent blank into the wells of a 96-well microplate.
-
Reaction Initiation: Add 180 µL of the adjusted ABTS•+ solution to each well.
-
Incubation: Incubate the microplate at room temperature in the dark for a specified period (e.g., 6-30 minutes). The incubation time should be consistent across all experiments.
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
Data Analysis and IC50 Calculation
-
Calculate the percentage of ABTS•+ scavenging activity for each concentration using the following formula:
Where:
-
A_control is the absorbance of the blank (solvent with ABTS•+ solution).
-
A_sample is the absorbance of the test compound or standard with ABTS•+ solution.
-
-
Plot a graph with the percentage of scavenging activity on the y-axis and the concentration of the test compound or standard on the x-axis.
-
Determine the IC50 value from the graph. The IC50 is the concentration of the sample that causes 50% scavenging of the ABTS•+ radical. This can be determined by interpolation from the graph or by using a suitable software program for regression analysis.
Signaling Pathways and Workflows
The following diagrams illustrate the chemical principle of the ABTS assay and the experimental workflow.
Caption: Chemical principle of the ABTS radical scavenging assay.
Caption: Experimental workflow for the ABTS assay.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nehu.ac.in [nehu.ac.in]
- 6. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
Application Note: A Validated HPLC-UV Method for the Quantification of Ombuin
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed protocol for the quantification of Ombuin, a naturally occurring flavonoid, using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The methodology is designed for accuracy, precision, and robustness, making it suitable for routine analysis in research and quality control settings. The protocol covers instrumentation, reagent preparation, chromatographic conditions, sample preparation, and data analysis.
Principle
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[1][2] This method utilizes a reverse-phase approach, where the stationary phase (typically a C18 column) is nonpolar, and the mobile phase is polar. This compound, along with other compounds in a sample matrix, is separated based on its relative polarity. More polar compounds elute earlier, while less polar compounds like this compound are retained longer by the nonpolar column. Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated from known concentrations of a pure standard, with detection performed using a UV-Vis or Diode Array Detector (DAD).[3]
Apparatus, Reagents, and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a DAD or variable wavelength UV detector.[4][5]
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
pH meter
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or PVDF)
-
Volumetric flasks, pipettes, and general laboratory glassware
-
-
Reagents and Chemicals:
Experimental Protocols
Preparation of Mobile Phase and Solutions
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in ultrapure water.[7] Filter through a 0.45 µm membrane filter and degas for 15-20 minutes in an ultrasonic bath.
-
Mobile Phase B: Acetonitrile (HPLC Grade).[6] Filter and degas as described for Mobile Phase A.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade methanol.[5] This solution should be stored at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with methanol.[3][5]
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., leaves, flowers) at a controlled temperature (e.g., 50°C) until a constant weight is achieved.[6] Grind the dried material into a fine powder.
-
Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a flask. Add 20 mL of methanol.[4]
-
Sonication: Sonicate the mixture for 30-45 minutes in an ultrasonic bath to facilitate extraction.
-
Centrifugation/Filtration: Centrifuge the extract at 3000-4000 rpm for 10 minutes.[4] Collect the supernatant.
-
Final Preparation: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to injection.[6]
Chromatographic Conditions
The following conditions are a robust starting point for the analysis of flavonoids like this compound.
| Parameter | Recommended Condition |
| HPLC Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][5] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile[6][7] |
| Gradient Elution | 0-5 min: 10% B5-25 min: 10% to 70% B25-30 min: 70% to 10% B30-35 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 - 35°C[8][9] |
| Injection Volume | 10 - 20 µL[4][6] |
| Detection Wavelength | DAD/UV Detector set at 280 nm .[10] Monitoring a secondary wavelength around 350-370 nm is also recommended as flavonoids exhibit strong absorbance in this region.[11][12] |
Data Presentation and Quantification
Calibration Curve
Inject the prepared working standard solutions in triplicate. Record the peak area for each concentration. Plot a graph of mean peak area versus concentration (µg/mL). Perform a linear regression analysis to obtain the calibration equation (y = mx + c) and the correlation coefficient (r²). A correlation coefficient of >0.999 is desirable.
Quantification of this compound in Samples
Inject the prepared sample solution. Identify the this compound peak by comparing its retention time with that of the standard. Use the peak area of this compound from the sample chromatogram and the regression equation from the calibration curve to calculate the concentration of this compound in the sample.
Summary of Method Validation Parameters
The following table summarizes typical validation data for HPLC methods used in flavonoid analysis, compiled from various studies.
| Parameter | Typical Value/Range | Description |
| Linearity (r²) | > 0.9990[2] | Indicates a direct proportional relationship between concentration and detector response. |
| Limit of Detection (LOD) | 0.005 – 0.050 µg/mL[2] | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.020 – 0.150 µg/mL[2][11] | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Precision (RSD%) | < 2%[2] | The closeness of agreement between a series of measurements (repeatability). |
| Accuracy (Recovery %) | 97 – 105%[2] | The closeness of the measured value to the true value, often determined by spike-recovery experiments. |
Visualized Workflows
HPLC Quantification Workflow
The following diagram illustrates the complete workflow from sample and standard preparation to the final quantification of this compound.
Caption: Workflow for this compound quantification via HPLC.
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcog.com [phcog.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Ombuin: Application & Protocols for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a key pathological feature of various neurodegenerative diseases. Microglia, the resident immune cells of the CNS, play a central role in initiating and regulating this inflammatory cascade. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce a potent inflammatory response in microglia, making it a cornerstone of in vitro and in vivo models of neuroinflammation.[1]
Ombuin, a flavonoid compound isolated from the leaves of Rhamnus erythroxylon Pall., has demonstrated significant anti-neuroinflammatory and antioxidant properties.[2][3] Research shows that this compound effectively mitigates the inflammatory response in LPS-stimulated BV-2 microglial cells. It achieves this by inhibiting the production of key pro-inflammatory and neurotoxic mediators, including nitric oxide (NO), reactive oxygen species (ROS), and cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[3]
The primary molecular mechanism of this compound's action involves the direct targeting and inhibition of Src, a tyrosine kinase.[2] This inhibition subsequently suppresses the downstream PI3K-AKT and NF-κB signaling pathways, which are crucial for the transcription of pro-inflammatory genes.[3] These findings establish this compound as a promising compound for therapeutic strategies targeting neuroinflammation.
These application notes provide a comprehensive overview of the use of this compound in a well-established in vitro model of neuroinflammation, complete with detailed experimental protocols and data presentation.
Data Presentation: Efficacy of this compound in LPS-Stimulated BV-2 Microglia
The following tables summarize the quantitative data on the effects of this compound pretreatment on LPS-induced neuroinflammation in the BV-2 microglial cell line.
Table 1: Effect of this compound on BV-2 Microglial Cell Viability
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control | - | 100% |
| This compound | 10 µM | No significant cytotoxicity |
| This compound | 30 µM | No significant cytotoxicity |
| This compound | 50 µM | No significant cytotoxicity |
| LPS (1 µg/mL) | - | No significant cytotoxicity |
| LPS + this compound | 10 µM | No significant cytotoxicity |
| LPS + this compound | 30 µM | No significant cytotoxicity |
| LPS + this compound | 50 µM | No significant cytotoxicity |
| LPS + this compound | 100 µM | Significant reduction in viability |
| Data synthesized from findings indicating no cytotoxicity at concentrations up to 50 µM.[4] |
Table 2: this compound's Inhibition of Pro-inflammatory Mediators in LPS-Stimulated BV-2 Microglia
| Mediator | This compound Concentration | Inhibition vs. LPS-only |
| Nitric Oxide (NO) | 10 µM | Dose-dependent reduction |
| 30 µM | Dose-dependent reduction | |
| 50 µM | Significant dose-dependent reduction | |
| IL-6 | 10 µM | Dose-dependent reduction |
| 30 µM | Dose-dependent reduction | |
| 50 µM | Significant dose-dependent reduction | |
| IL-1β | 10 µM | Dose-dependent reduction |
| 30 µM | Dose-dependent reduction | |
| 50 µM | Significant dose-dependent reduction | |
| TNF-α | 10 µM | Dose-dependent reduction |
| 30 µM | Dose-dependent reduction | |
| 50 µM | Significant dose-dependent reduction | |
| Reactive Oxygen Species (ROS) | 10 µM | Dose-dependent reduction |
| 30 µM | Dose-dependent reduction | |
| 50 µM | Significant dose-dependent reduction | |
| Summary of findings demonstrating a significant, dose-dependent inhibitory effect of this compound on the release of key inflammatory molecules. |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the molecular pathway targeted by this compound and a general workflow for evaluating its anti-neuroinflammatory effects.
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound in a neuroinflammation research model.
Protocol 1: In Vitro LPS-Induced Neuroinflammation in BV-2 Cells
This protocol details the culture of BV-2 cells, treatment with this compound, and subsequent stimulation with LPS to induce an inflammatory response.
1.1 Materials
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile tissue culture flasks and plates (96-well, 24-well, 6-well)
-
Humidified incubator (37°C, 5% CO₂)
1.2 BV-2 Cell Culture and Maintenance
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete medium).[5]
-
Maintain cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.[6]
-
When cells reach 80-90% confluency, passage them.
-
To passage, aspirate the old medium, wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 1-2 minutes, or until cells detach.[1]
-
Neutralize the trypsin with 6-8 mL of complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 1100 rpm for 4 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete medium.[1]
-
Seed cells into new flasks or plates at the desired density. The doubling time for BV-2 cells is approximately 34.5 hours.[5]
1.3 this compound Treatment and LPS Stimulation
-
Seed BV-2 cells in the appropriate culture plates (e.g., 96-well for viability, 24-well for supernatant analysis) at a density that will allow them to reach ~70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight.
-
Prepare working solutions of this compound in serum-free DMEM from a concentrated stock (e.g., in DMSO). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
Aspirate the culture medium and replace it with serum-free DMEM containing the desired concentrations of this compound (e.g., 10, 30, 50 µM). Include a vehicle control (DMSO only).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.[4]
-
Following pre-incubation, add LPS directly to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.[4]
-
After incubation, proceed with endpoint assays. For supernatant analysis, carefully collect the medium and centrifuge to pellet any floating cells; store the supernatant at -80°C. For cell-based assays like Western blotting or ROS detection, proceed immediately.
Protocol 2: Measurement of Inflammatory Mediators
2.1 Nitric Oxide (NO) Production - Griess Assay
-
After the 24-hour incubation, collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[7]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[8]
-
Measure the absorbance at 540-550 nm using a microplate reader.[9]
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
2.2 Cytokine (TNF-α, IL-6, IL-1β) Quantification - ELISA
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions precisely.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants (collected in Protocol 1.3) and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate cytokine concentrations based on the standard curve.
2.3 Intracellular Reactive Oxygen Species (ROS) Detection
-
This assay is performed on live cells at the end of the treatment period.
-
Prepare a working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium at a final concentration of 10-25 µM.[10]
-
Remove the culture medium from the treated cells and wash once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[11][12]
-
Wash the cells twice with PBS to remove excess probe.[11]
-
Measure the fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize using a fluorescence microscope.[11][12]
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol is for analyzing the protein expression and phosphorylation status of key components of the Src/PI3K-AKT/NF-κB pathway.
-
After treatment (a shorter incubation time, e.g., 30-60 minutes, may be required to capture peak phosphorylation events), place the culture plates on ice.
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Determine the protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Src, Src, p-PI3K, p-AKT, p-IκBα, NF-κB p65, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Protocol 4: In Vivo LPS-Induced Neuroinflammation in Mice (General Protocol)
This protocol provides a general framework. Specific doses, timing, and endpoints should be optimized for each study.
4.1 Materials
-
C57BL/6 or BALB/c mice
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
This compound (or test compound) and appropriate vehicle
-
Anesthesia and perfusion reagents (e.g., ketamine/xylazine, PBS, paraformaldehyde)
4.2 Experimental Procedure
-
Acclimate animals to the housing conditions for at least one week.
-
Divide mice into experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; this compound + LPS).
-
Administer this compound or its vehicle (e.g., oral gavage, intraperitoneal injection) for a set number of days prior to the LPS challenge.
-
On the final day of pretreatment, induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 0.25 - 1 mg/kg).[1][13]
-
Monitor animals for sickness behavior (e.g., lethargy, piloerection).
-
At a specific time point after LPS injection (e.g., 4, 24, or 72 hours), euthanize the animals.[2][14]
-
For molecular analysis, rapidly dissect the brain, isolate specific regions (e.g., hippocampus, cortex), and snap-freeze in liquid nitrogen for later analysis (qRT-PCR, Western blot, ELISA).
-
For immunohistochemistry, perfuse the animals transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA, cryoprotect in sucrose, and section for staining (e.g., Iba1 for microglia, GFAP for astrocytes).
This comprehensive guide provides the necessary data, visualizations, and detailed protocols for researchers to effectively utilize this compound as a tool in the study of neuroinflammation, facilitating further investigation into its therapeutic potential.
References
- 1. BV2 Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]
- 2. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]
- 3. Measuring Nitric Oxide in Cell Supernatant [bio-protocol.org]
- 4. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BV2 Cell Line - Central Nervous System Research Explained with BV2 Microglia Cells [cytion.com]
- 6. bcrj.org.br [bcrj.org.br]
- 7. researchgate.net [researchgate.net]
- 8. Nitric Oxide Griess Assay [bio-protocol.org]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bioquochem.com [bioquochem.com]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doc.abcam.com [doc.abcam.com]
- 13. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting Ombuin solubility in DMSO vs ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ombuin. The information is presented in a clear question-and-answer format to address common challenges encountered during experiments, particularly focusing on solubility in DMSO and ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound to prepare stock solutions. It has a high capacity for dissolving this compound.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution in my aqueous experimental buffer. What can I do?
A2: This is a common issue known as precipitation upon dilution. Here are several strategies to troubleshoot this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous buffer. Instead, perform serial dilutions in your buffer.
-
Increase Final DMSO Concentration: If your experimental system allows, slightly increasing the final concentration of DMSO in your working solution can help maintain solubility. However, always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental results. For many cell-based assays, the final DMSO concentration should be kept below 0.5%.[1]
-
Pre-warm the Buffer: Gently warming your aqueous buffer before adding the this compound stock solution can sometimes help.
-
Vortexing During Dilution: Ensure thorough mixing by vortexing the solution immediately after adding the this compound stock to the aqueous buffer.
Q3: How should I store my this compound stock solution in DMSO?
A3: To ensure the stability of your this compound stock solution, it is recommended to:
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
Avoid repeated freeze-thaw cycles, as this can lead to precipitation and degradation of the compound.[2][3]
Q4: Can I use ethanol to dissolve this compound?
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
Issue 2: My this compound solution appears cloudy or has visible particles.
-
Possible Cause: The solution may be supersaturated, or the compound may have precipitated out of solution. This can be triggered by temperature changes or the introduction of water into the DMSO stock.
-
Solution:
-
Try to redissolve the precipitate by warming the solution gently and sonicating.
-
Centrifuge the solution to pellet any undissolved material and carefully transfer the supernatant to a new tube. This will give you a saturated solution, and you may need to determine the actual concentration.
-
Ensure your DMSO is anhydrous, as water absorption can decrease the solubility of compounds.[3]
-
Quantitative Solubility Data
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 100 mg/mL (302.76 mM) | Ultrasonic assistance is required for dissolution.[2][6] |
| This compound | Ethanol | Data not available | This compound is an O-methylated flavonol.[2] While many flavonoids are soluble in ethanol, a specific value for this compound is not published. The solubility of the related flavonoid, quercetin, is approximately 2 mg/mL in ethanol.[7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 10 µL of DMSO to 1 mg of this compound).
-
Dissolution:
-
Vortex the tube for 30 seconds.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear. This may take several minutes.
-
If necessary, gently warm the tube to 37°C to aid dissolution.[2]
-
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Thaw Stock Solution: Thaw a single aliquot of the concentrated this compound DMSO stock solution at room temperature.
-
Pre-warm Medium: Warm the cell culture medium to 37°C.
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution of the this compound stock solution in cell culture medium. For example, add 1 µL of a 100 mM DMSO stock to 99 µL of medium to get a 1 mM solution.
-
From this intermediate dilution, make your final working concentrations in the cell culture medium.
-
-
Direct Dilution (Use with Caution):
-
Add a small volume of the concentrated DMSO stock directly to the pre-warmed cell culture medium while vortexing to ensure rapid and even dispersion. The final DMSO concentration should typically not exceed 0.5% (v/v) to avoid solvent toxicity to the cells.[1]
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
Visualizations
This compound Troubleshooting Workflow
Caption: A workflow for preparing and troubleshooting this compound solutions.
This compound's Role in the PI3K/AKT/NF-κB Signaling Pathway
Caption: this compound inhibits the PI3K/AKT/NF-κB signaling pathway by targeting Src.
References
- 1. researchgate.net [researchgate.net]
- 2. O-methylated flavonoid - Wikipedia [en.wikipedia.org]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Ombuin Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ombuin concentration in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a natural flavonoid compound that has demonstrated a range of biological effects, including anti-inflammatory and antioxidant properties.[1][2] In the context of cell viability, it has been shown to affect cell survival and proliferation, with its impact being dependent on the concentration and cell type.
Q2: How does this compound affect cell viability?
A2: this compound's effect on cell viability is dose-dependent. For instance, in BV-2 microglia, concentrations up to 50 μM showed no cytotoxic effects, while a concentration of 100 μM significantly reduced cell viability.[1] Like other flavonoids, this compound may induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[3]
Q3: Which signaling pathways are known to be modulated by this compound?
A3: this compound has been shown to directly target Src, a protein involved in cell signaling.[1][2] By inhibiting Src, this compound can suppress the PI3K-AKT and NF-κB signaling pathways, which are crucial for cell survival and inflammation.[1][2]
Q4: At what concentrations should I start my this compound experiments?
A4: Based on available data for BV-2 cells, a good starting range for this compound concentration is between 10 µM and 50 µM.[1] However, the optimal concentration is highly dependent on the specific cell line being used. It is always recommended to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell viability) for your particular cell line.
Q5: How can I determine if this compound is inducing apoptosis in my cells?
A5: Apoptosis can be assessed using several methods. A common and effective technique is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. This method can distinguish between early apoptotic, late apoptotic, and necrotic cells.[4] Western blotting for key apoptosis-related proteins, such as caspases, can also confirm the induction of apoptosis.[5]
Troubleshooting Guides
Issue 1: Inconsistent results in MTT or other cell viability assays.
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Q: My cell viability results with this compound are not reproducible. What could be the cause?
-
A: Inconsistent results in viability assays can stem from several factors. Ensure that your this compound stock solution is properly solubilized and that the final concentration in the cell culture medium does not exceed the solubility limit, which could lead to precipitation. Also, verify that the incubation times and cell seeding densities are consistent across all experiments. For flavonoids, it's also important to consider potential interactions with components in the cell culture medium.
-
Issue 2: Cell viability is higher than the control (greater than 100%).
-
Q: In my MTT assay, some of the wells treated with low concentrations of this compound show higher absorbance than the untreated control. Is this a valid result?
-
A: This phenomenon can sometimes be observed with flavonoids.[6] At very low concentrations, some flavonoids have been reported to have a biphasic effect, potentially promoting cell proliferation or increasing metabolic activity, which would lead to a higher reading in an MTT assay.[7] It is crucial to confirm this with a direct cell counting method (e.g., trypan blue exclusion) to differentiate between increased proliferation and enhanced metabolic activity.[6] Pipetting errors or uneven cell distribution can also contribute to this observation.[6]
-
Issue 3: Difficulty in determining the IC50 value of this compound.
-
Q: I am having trouble getting a clear dose-response curve to calculate the IC50 of this compound for my cancer cell line. What can I do?
-
A: If you are not observing a clear dose-dependent inhibition of cell viability, consider extending the range of concentrations tested, both lower and higher. It is also possible that the incubation time is not sufficient for this compound to exert its effects. You may need to increase the treatment duration (e.g., from 24 hours to 48 or 72 hours).[8] Additionally, ensure that your cell line is not resistant to this particular compound.
-
Issue 4: High background in Annexin V/PI apoptosis assay.
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Q: My Annexin V/PI staining shows a high percentage of apoptotic cells even in the untreated control. How can I fix this?
-
A: High background apoptosis can be due to rough handling of cells during harvesting, which can damage the cell membrane and lead to false positive results.[4] Ensure gentle trypsinization (if using adherent cells) and centrifugation steps. It is also important to run the samples on the flow cytometer as soon as possible after staining, as prolonged incubation can lead to an increase in dead cells.[4]
-
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
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Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[9][10]
Annexin V/PI Staining for Apoptosis
This method uses Annexin V to detect the externalization of phosphatidylserine (PS) in apoptotic cells and propidium iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.
Materials:
-
6-well plates
-
Cells of interest and this compound for treatment
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[4][9][10]
Cell Cycle Analysis by Propidium Iodide Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
6-well plates
-
Cells of interest and this compound for treatment
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at 4°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
Quantitative Data Summary
Table 1: Effect of this compound on BV-2 Microglia Cell Viability
| This compound Concentration (µM) | Cell Viability (%) | Observation |
| 10 | No significant change | No cytotoxicity observed[1] |
| 30 | No significant change | No cytotoxicity observed[1] |
| 50 | No significant change | No cytotoxicity observed[1] |
| 100 | Significant decrease | Cytotoxic effect observed[1] |
Table 2: Representative IC50 Values of Various Flavonoids in Different Cancer Cell Lines
| Flavonoid | Cell Line | IC50 Value (µM) |
| Okanin | SAS (Oral Cancer) | 12.0 ± 0.8 |
| Okanin | SCC25 (Oral Cancer) | 58.9 ± 18.7 |
| Okanin | HSC3 (Oral Cancer) | 18.1 ± 5.3 |
| Okanin | OEC-M1 (Oral Cancer) | 43.2 ± 6.2[12] |
| Chrysin | MCF-7 (Breast Cancer) | > 50 |
| Apigenin | MCF-7 (Breast Cancer) | > 50 |
| Diosmetin | MCF-7 (Breast Cancer) | > 50 |
| Quercetin | MCF-7 (Breast Cancer) | > 50[7] |
| Silibinin | Fet (Colon Cancer) | ~75 µg/mL (~155 µM) at 72h |
| Silibinin | Geo (Colon Cancer) | ~75 µg/mL (~155 µM) at 72h |
| Silibinin | HCT116 (Colon Cancer) | ~40 µg/mL (~83 µM) at 72h[8] |
Note: The IC50 values for flavonoids can vary significantly depending on the cell line and experimental conditions.
Signaling Pathways and Workflows
Caption: Proposed signaling pathway of this compound's effect on cell viability.
Caption: General experimental workflow for assessing this compound's effect on cells.
References
- 1. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Flavonoid, silibinin, inhibits proliferation and promotes cell-cycle arrest of human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - PL [thermofisher.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Ombuin in Experimental Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the precipitation of Ombuin in experimental media.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture and other aqueous media.
Issue: this compound is precipitating out of my cell culture medium.
Precipitation of this compound is a common issue stemming from its low aqueous solubility. Follow this troubleshooting workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture media?
A1: this compound, like many flavonoids, has poor water solubility. Precipitation in aqueous-based cell culture media is often due to its hydrophobic nature. Several factors can contribute to this, including:
-
High final concentration: The concentration of this compound in the media may exceed its solubility limit.
-
Improper stock solution preparation: The initial stock solution may not be fully dissolved or may be too concentrated.
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Incorrect dilution technique: Adding the stock solution too quickly or without adequate mixing can cause localized high concentrations, leading to precipitation.
-
High concentration of the organic solvent in the final medium: Solvents like DMSO can be cytotoxic at higher concentrations and can also cause the compound to precipitate when diluted into an aqueous environment.
-
Media composition and pH: The pH, salt concentration, and presence of proteins in the media can all influence the solubility of this compound.
Q2: What is the best way to prepare an this compound stock solution?
A2: The recommended solvent for preparing an this compound stock solution is dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO, with a reported solubility of up to 100 mg/mL (302.76 mM)[1][2].
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Weigh out 3.303 mg of this compound (Molecular Weight: 330.29 g/mol ).
-
Add 1 mL of high-purity, sterile DMSO.
-
To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath[1][2].
-
Vortex until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stored properly, the stock solution should be stable for up to 1 month at -20°C and up to 6 months at -80°C[1][2].
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but it is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q4: How can I increase the solubility of this compound in my final media?
A4: If you are still observing precipitation even with proper stock solution preparation and dilution, you can try the following:
-
Use a solubilizing agent: Cyclodextrins are known to form inclusion complexes with flavonoids, increasing their aqueous solubility. You can try pre-incubating this compound with a solution of beta-cyclodextrin before adding it to your media.
-
Adjust the pH of the media: The solubility of flavonoids can be pH-dependent. While significant changes to media pH can affect cell viability, slight adjustments may be possible and could improve solubility. However, this should be done with caution and validated for your specific cell line and experimental conditions.
-
Pre-warm the media: Adding the this compound stock solution to pre-warmed media (37°C) can sometimes help prevent precipitation.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Molar Solubility (approx.) | Notes |
| DMSO | 100 mg/mL[1][2] | 302.76 mM[1][2] | Ultrasonic treatment and warming to 37°C can aid dissolution. |
| Chloroform | Slightly Soluble[3] | - | Qualitative data. |
| Methanol | Slightly Soluble[3] | - | Qualitative data. |
| Water | Poorly Soluble | - | As with most flavonoids, aqueous solubility is low. |
Experimental Protocol: Solubility Assessment of this compound in Cell Culture Media
This protocol provides a step-by-step method to determine the practical working concentration of this compound in your specific cell culture medium.
Objective: To determine the maximum concentration at which this compound remains soluble in a chosen cell culture medium over a specified time at 37°C.
Materials:
-
This compound powder
-
DMSO (cell culture grade, sterile)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as used in your experiments
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Incubator (37°C)
-
Microscope
Procedure:
-
Prepare a 10 mM this compound stock solution in DMSO as described in the FAQ section.
-
Prepare a series of dilutions of this compound in your cell culture medium. a. Label sterile microcentrifuge tubes for each concentration to be tested (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM, and a vehicle control). b. Add the appropriate volume of your complete cell culture medium to each tube. For a final volume of 1 mL:
- 100 µM: 990 µL of media
- 50 µM: 995 µL of media
- 25 µM: 997.5 µL of media
- 10 µM: 999 µL of media
- 5 µM: 999.5 µL of media
- 1 µM: 999.9 µL of media
- Vehicle Control: 990 µL of media c. Add the corresponding volume of the 10 mM this compound stock solution or DMSO (for the vehicle control) to each tube. For a final volume of 1 mL:
- 100 µM: 10 µL of 10 mM this compound stock
- 50 µM: 5 µL of 10 mM this compound stock
- 25 µM: 2.5 µL of 10 mM this compound stock
- 10 µM: 1 µL of 10 mM this compound stock
- 5 µM: 0.5 µL of 10 mM this compound stock
- 1 µM: 0.1 µL of 10 mM this compound stock
- Vehicle Control: 10 µL of DMSO d. Immediately vortex each tube for 10-15 seconds after adding the stock solution.
-
Incubate the solutions. Place the tubes in a 37°C incubator for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect for precipitation. At regular intervals (e.g., 1, 4, 24, 48, and 72 hours), remove the tubes from the incubator and visually inspect for any signs of precipitation (cloudiness, visible particles, or a pellet after brief centrifugation). You can also place a small drop of the solution on a microscope slide and look for crystals.
-
Determine the maximum soluble concentration. The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working soluble concentration.
Caption: Experimental workflow for this compound solubility assessment.
Factors Influencing this compound Solubility
The following diagram illustrates the key factors that can affect the solubility of this compound in your experimental media.
Caption: Key factors influencing this compound's solubility in media.
References
Technical Support Center: Troubleshooting High Background in Western Blotting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background in Western blot experiments.
Troubleshooting Guide: Reducing High Background
High background on a Western blot can obscure target protein bands, making data interpretation difficult. It typically appears as a uniform dark haze across the membrane or as multiple non-specific bands.[1] The following guide details common causes and solutions to reduce background noise.
Problem 1: Uniformly High Background
A consistent dark background across the entire blot often points to issues with blocking, antibody concentrations, or washing steps.[1]
| Cause | Recommended Solution |
| Insufficient Blocking | Optimize blocking conditions by trying different blocking agents (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST).[1] Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[2][3] Consider using a commercial blocking buffer for persistent issues.[4][5] For detecting phosphorylated proteins, use BSA instead of milk, as milk contains phosphoproteins that can cause interference.[1] |
| Primary or Secondary Antibody Concentration Too High | Titrate both primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[1][2] A typical starting dilution for a primary antibody is 1:1000, and a dilution series (e.g., 1:250, 1:500, 1:1000, 1:2000) can help identify the best concentration.[6][7] |
| Inadequate Washing | Increase the number and duration of washing steps. For example, perform 4-5 washes of 5-10 minutes each with gentle agitation.[1][2] Ensure the wash buffer volume is sufficient to completely submerge the membrane. The addition of a detergent like Tween-20 (typically 0.05-0.1%) to the wash buffer is crucial for reducing non-specific binding.[1][2][6] |
| Membrane Drying | Never allow the membrane to dry out at any stage of the Western blotting process, as this can cause irreversible and non-specific antibody binding.[1][8] |
| Overexposure | If using chemiluminescence, reduce the film exposure time or the incubation time with the detection reagent.[2][9] |
| Contaminated Buffers | Prepare fresh buffers for each experiment to avoid contamination, which can contribute to high background.[2] |
Problem 2: Non-Specific Bands
The appearance of distinct, non-specific bands can be caused by several factors, including issues with the antibodies, sample preparation, or protein degradation.
| Cause | Recommended Solution |
| Non-Specific Antibody Binding | In addition to titrating the primary antibody, consider incubating it at 4°C overnight to decrease non-specific interactions.[10] Perform a secondary antibody-only control (omitting the primary antibody) to ensure the secondary antibody is not the source of non-specific bands.[9] If it is, consider using a pre-adsorbed secondary antibody.[9] |
| Protein Degradation | Prepare fresh lysates and always include protease inhibitors in your lysis buffer.[9] Keep samples on ice and heat them immediately after adding sample buffer.[9] |
| High Protein Load | Loading too much protein per lane can lead to streaking and high background.[6] An optimal protein load is typically around 30 µg per lane, but this may need to be optimized for your specific sample and target.[6] |
| Cross-Reactivity of Blocking Agent | If you suspect cross-reactivity between the blocking agent and your antibodies, try switching to a different blocking agent (e.g., from milk to BSA or vice versa).[1] Adding a small amount of Tween-20 to the blocking buffer can also help reduce this.[2] |
Experimental Protocols
Optimizing Antibody Concentration (Titration)
-
Prepare Identical Strips: Run a gel with your protein sample of interest in all lanes and transfer to a membrane. After transfer, cut the membrane into several strips.
-
Block Uniformly: Block all strips under the same conditions (e.g., 5% non-fat milk in TBST for 1 hour at room temperature).
-
Primary Antibody Dilution Series: Incubate each strip with a different dilution of the primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000).[6][7] It's recommended to incubate for 1-2 hours at room temperature or overnight at 4°C.[11]
-
Wash: Wash all strips with TBST (3 x 5-10 minutes).
-
Secondary Antibody Incubation: Incubate all strips with the same concentration of the secondary antibody for 1 hour at room temperature.
-
Wash and Detect: Wash the strips again with TBST (3 x 5-10 minutes) and proceed with detection.
-
Analyze: Compare the signal-to-noise ratio for each dilution to determine the optimal concentration.
Standard Washing Protocol
-
After primary and secondary antibody incubations, remove the antibody solution.
-
Add a generous amount of wash buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20) to completely cover the membrane.
-
Place the container on a shaker and agitate gently for 5-10 minutes.
-
Discard the wash buffer.
-
Repeat steps 2-4 at least three more times for a total of four washes.
Signaling Pathway and Workflow Diagrams
Caption: A generalized workflow for a Western blot experiment.
Caption: Troubleshooting logic for high background in Western blotting.
Frequently Asked Questions (FAQs)
Q1: What is the difference between using non-fat dry milk and BSA as a blocking agent?
A1: Both are effective blocking agents. Non-fat dry milk is a cost-effective option for general use. However, it contains phosphoproteins, which can interfere with the detection of phosphorylated target proteins.[1] In such cases, BSA is the preferred blocking agent.[1]
Q2: How do I know if my primary or secondary antibody is causing the high background?
A2: To determine if the secondary antibody is the culprit, you can run a control blot where you omit the primary antibody incubation step.[9] If you still observe high background or non-specific bands, the secondary antibody is likely binding non-specifically. If the background is absent in this control, the primary antibody is the more probable cause.
Q3: Can I reuse my antibodies?
A3: While it is possible to reuse antibodies to save costs, it is generally not recommended if you are experiencing high background issues. Repeated use can lead to contamination and a decrease in antibody effectiveness, potentially increasing background noise.
Q4: Does the type of membrane I use matter for background?
A4: Yes, the membrane can influence the level of background. Polyvinylidene difluoride (PVDF) membranes have a higher protein binding capacity, which can sometimes lead to higher background compared to nitrocellulose membranes.[1][12] If you consistently face high background with PVDF, switching to a nitrocellulose membrane might be beneficial.[1]
Q5: What is "Ombuin" and is there an "this compound antibody"?
A5: "this compound" is a natural flavonoid compound that has been studied for its anti-neuroinflammatory effects.[13] It is a small molecule, not a protein. Therefore, it is highly unlikely that a primary antibody specifically targeting "this compound" for Western blotting exists. Research involving this compound may utilize Western blotting to examine its effects on protein signaling pathways (e.g., Src, PI3K-AKT, NF-κB), but the antibodies used in these studies target the proteins within those pathways, not this compound itself.[13]
References
- 1. clyte.tech [clyte.tech]
- 2. arp1.com [arp1.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Protein Method Blocking Buffers | Fisher Scientific [fishersci.com]
- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 13. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ombuin Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ombuin in their experiments. The information is designed to assist in optimizing experimental protocols, with a focus on incubation time, to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound exerts its anti-inflammatory effects by directly targeting and inhibiting the phosphorylation of Src kinase. This action subsequently suppresses the downstream PI3K-AKT/NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory mediators.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Based on published studies, a common starting concentration range for this compound is 10-50 µM. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: How should I prepare this compound for cell culture experiments?
A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution can then be diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: What are the key readouts to measure the effectiveness of this compound?
A4: Key readouts to assess this compound's activity include measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), nitric oxide (NO) production, reactive oxygen species (ROS) levels, and the phosphorylation status of key signaling proteins like Src, Akt, and NF-κB subunits (e.g., p65).
Troubleshooting Guide: Optimizing Incubation Time
Optimizing the incubation time with this compound is critical for observing its desired biological effects without inducing cytotoxicity. The following guide addresses common issues related to incubation time.
| Issue | Potential Cause | Suggested Solution |
| No observable effect of this compound | Insufficient incubation time: The duration may not be long enough for this compound to exert its inhibitory effects on the signaling pathway. | Perform a time-course experiment: Treat cells with this compound for varying durations (e.g., 1, 6, 12, 24 hours) prior to or concurrently with the inflammatory stimulus (e.g., LPS) to identify the optimal incubation period for inhibiting your readouts of interest. |
| Timing of this compound addition: Adding this compound after the inflammatory cascade has peaked may result in a diminished effect. | Pre-incubation is often key: For many anti-inflammatory compounds, pre-incubating the cells with the compound before adding the inflammatory stimulus yields the best results. Start with a 1-hour pre-incubation and optimize from there. | |
| High cell death or cytotoxicity | Prolonged incubation time: Extended exposure to this compound, even at a non-toxic concentration, could lead to off-target effects and cytotoxicity over time. | Assess cell viability at multiple time points: Use a viability assay (e.g., MTT, Trypan Blue exclusion) to check for cytotoxicity at each time point in your time-course experiment. Select an incubation time that shows a significant biological effect with minimal impact on cell viability. |
| Compound degradation: this compound may not be stable in culture medium for extended periods. | Consider media changes for long-term experiments: If your experiment requires incubation times longer than 24 hours, consider replacing the media containing fresh this compound every 24 hours. | |
| Inconsistent results between experiments | Variability in pre-incubation time: Even small variations in the pre-incubation period can lead to different levels of pathway inhibition. | Standardize pre-incubation time: Ensure the pre-incubation time is consistent across all experiments. Use a timer to maintain accuracy. |
| Cell confluency: The density of the cells at the time of treatment can influence their response. | Maintain consistent cell seeding density: Ensure that cells are seeded at the same density for all experiments and that they are in the logarithmic growth phase at the start of the experiment. |
Data Presentation: Representative Time-Course of this compound's Effect
The following table provides representative data illustrating the time-dependent effect of this compound (25 µM) on LPS-induced TNF-α production in BV-2 microglial cells. This data is intended as a guide for designing time-course experiments. Optimal times may vary depending on the cell type, this compound concentration, and specific endpoint being measured.
| Pre-incubation Time with this compound (25 µM) | TNF-α Production (% of LPS control) | Cell Viability (%) |
| 0 hours (co-treatment) | 75% | 98% |
| 1 hour | 55% | 97% |
| 6 hours | 40% | 95% |
| 12 hours | 35% | 94% |
| 24 hours | 32% | 90% |
Data are representative and for illustrative purposes.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate BV-2 microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Adherence: Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
This compound Pre-incubation: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for the desired pre-incubation time (e.g., 1, 6, 12, 24 hours).
-
Inflammatory Stimulus: After pre-incubation, add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the vehicle control.
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Co-incubation: Incubate the plates for a further 24 hours.
Measurement of TNF-α Production (ELISA)
-
Sample Collection: After the co-incubation period, centrifuge the 96-well plate and collect the cell culture supernatants.
-
ELISA: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the TNF-α concentrations to the LPS-only control to determine the percentage of inhibition.
Cell Viability Assay (MTT)
-
MTT Addition: Following the collection of supernatants for ELISA, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound's mechanism of action in inhibiting the pro-inflammatory signaling pathway.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal this compound pre-incubation time.
Cell toxicity issues with high Ombuin concentrations
Welcome to the technical support center for Ombuin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings, with a particular focus on addressing cell toxicity issues observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound typically become cytotoxic?
A1: The cytotoxic concentration of this compound can vary depending on the cell type and experimental conditions. For instance, in BV-2 microglia cells, this compound concentrations ranging from 10 to 50 μM have been shown to have no cytotoxic effects. However, a concentration of 100 μM has been observed to significantly reduce cell viability, particularly when cells are stimulated with lipopolysaccharide (LPS)[1]. It is crucial to determine the optimal concentration for your specific cell line and experimental setup through a dose-response study.
Q2: What are the known mechanisms behind this compound-induced cell toxicity at high concentrations?
A2: High concentrations of this compound can induce cytotoxicity through various mechanisms. One identified pathway involves the inhibition of Src phosphorylation. This inhibition can subsequently suppress the PI3K-AKT and NF-κB signaling pathways, which are crucial for cell survival and proliferation[1][2]. Additionally, like many flavonoids, this compound may exhibit pro-oxidant activity at high concentrations, leading to an increase in reactive oxygen species (ROS) that can cause cellular damage and trigger apoptosis[3][4].
Q3: Can high concentrations of this compound induce apoptosis? What are the key molecular markers to look for?
A3: Yes, high concentrations of flavonoids, including likely this compound, can induce apoptosis in cancer cells[5]. Key molecular markers for this compound-induced apoptosis would include the activation of caspases, particularly caspase-3, -8, and -9. The cleavage of poly(ADP-ribose) polymerase (PARP) is another hallmark of caspase-dependent apoptosis. You may also observe changes in the expression of Bcl-2 family proteins, such as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol[5].
Q4: I am observing unexpected results in my MTT assay when using this compound. What could be the issue?
A4: Flavonoids, due to their antioxidant properties, can directly reduce the MTT reagent to formazan, leading to an overestimation of cell viability. This interference is a known issue with MTT assays when testing compounds with reducing potential. If you observe an unexpected increase in absorbance with increasing concentrations of this compound, it is likely due to this chemical interference. It is recommended to run a cell-free control with this compound and the MTT reagent to assess the extent of this interference. Consider using alternative viability assays that are not based on tetrazolium reduction, such as the Sulforhodamine B (SRB) assay or a neutral red uptake assay.
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Medium
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Problem: You observe precipitation or cloudiness after adding your this compound stock solution to the cell culture medium.
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Possible Causes & Solutions:
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Poor Solubility: this compound, like many flavonoids, has limited aqueous solubility.
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Solution 1: Optimize Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity[6].
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Solution 2: Gradual Dilution: When diluting the this compound stock in your medium, add it dropwise while gently vortexing or swirling the medium to facilitate dissolution and prevent immediate precipitation.
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Solution 3: Pre-warm Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
-
Instability: The compound may be unstable at the pH or temperature of your culture medium.
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Solution: Prepare fresh dilutions of this compound from your stock solution immediately before each experiment. Avoid storing diluted this compound solutions for extended periods.
-
-
Issue 2: Inconsistent or Non-reproducible Cytotoxicity Results
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Problem: You are getting variable IC50 values or inconsistent dose-response curves in your cytotoxicity assays.
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Possible Causes & Solutions:
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Compound Instability: this compound may degrade in the cell culture medium over the incubation period.
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Solution: Minimize the exposure of this compound solutions to light and air. Consider refreshing the treatment medium for longer incubation periods (e.g., every 24 hours).
-
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Cell Density Variation: The initial cell seeding density can significantly impact the apparent cytotoxicity of a compound.
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Solution: Ensure a consistent and optimized cell seeding density across all experiments. Perform a cell titration experiment to determine the optimal cell number for your assay.
-
-
Assay Interference: As mentioned in the FAQs, flavonoids can interfere with certain viability assays like the MTT assay.
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Solution: Validate your assay by running appropriate controls (cell-free compound controls) or switch to an alternative assay method (e.g., SRB, neutral red, or ATP-based assays).
-
-
Data Presentation
Table 1: Cytotoxicity of this compound in BV-2 Microglia Cells
| Concentration (µM) | Cell Viability (% of Control) | Condition | Reference |
| 10 | No significant effect | Without LPS | [1] |
| 30 | No significant effect | Without LPS | [1] |
| 50 | No significant effect | Without LPS | [1] |
| 10 | No significant effect | With LPS (1 µg/mL) | [1] |
| 30 | No significant effect | With LPS (1 µg/mL) | [1] |
| 50 | No significant effect | With LPS (1 µg/mL) | [1] |
| 100 | Significant reduction | With LPS (1 µg/mL) | [1] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of this compound, with considerations for potential flavonoid interference.
Materials:
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This compound stock solution (e.g., 100 mM in DMSO)
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Complete cell culture medium
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Replace the existing medium with the this compound-containing medium. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
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Cell-Free Control: In a separate set of wells without cells, add the same serial dilutions of this compound to assess direct MTT reduction by the compound.
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Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Subtract the absorbance of the cell-free control wells from the corresponding treated cell wells. Calculate cell viability as a percentage of the vehicle-treated control.
Caspase-3/7 Activity Assay
This protocol outlines the measurement of caspase-3 and -7 activity, key executioner caspases in apoptosis.
Materials:
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This compound-treated and control cells
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Caspase-3/7 Glo® Assay Kit (or similar)
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Luminometer-compatible white-walled 96-well plates
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Luminometer
Procedure:
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Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound, including a vehicle control. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.
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Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
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Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
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Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
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Luminescence Measurement: Measure the luminescence of each well using a luminometer.
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Data Analysis: Background luminescence (from wells with medium and reagent only) is subtracted from all experimental readings. The fold increase in caspase activity is calculated relative to the vehicle-treated control.
Mandatory Visualizations
Caption: Workflow for assessing this compound-induced cytotoxicity using the MTT assay.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity at high concentrations.
References
- 1. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crucial Role of Reactive Oxygen Species (ROS) for the Proapoptotic Effects of Indirubin Derivatives in Cutaneous SCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids Activated Caspases for Apoptosis in Human Glioblastoma T98G and U87MG Cells But Not in Human Normal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation pathways underlying the pro-oxidant effects of apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving Ombuin stability in cell culture medium
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Ombuin in cell culture experiments, with a focus on improving its stability and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a naturally occurring O-methylated flavonol, a type of flavonoid.[1] It is structurally a 4',7-O-methyl derivative of quercetin.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one | [2] |
| Molecular Formula | C₁₇H₁₄O₇ | [2] |
| Molecular Weight | 330.29 g/mol | [2] |
| Appearance | Typically a yellow crystalline solid | |
| Solubility | Soluble in DMSO and ethanol; poorly soluble in water |
Q2: What are the known biological activities of this compound?
This compound exhibits a range of biological activities, with anti-inflammatory and antioxidant effects being the most prominent.[3] It has been shown to exert anti-neuroinflammatory effects by targeting the Src kinase and subsequently suppressing the PI3K-AKT/NF-κB signaling pathway.[3][4]
Q3: What are the typical concentrations of this compound used in cell culture?
The effective concentration of this compound can vary depending on the cell type and the specific assay. However, studies have shown that concentrations in the range of 10-50 µM are generally effective and non-toxic to cells like the BV-2 microglia cell line.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Why is the stability of this compound a concern in cell culture medium?
Like many flavonoids, this compound's stability in aqueous solutions like cell culture medium can be limited.[5] Factors such as the pH of the medium, exposure to light and oxygen, and the presence of serum proteins can contribute to its degradation.[6] This degradation can lead to a decrease in its effective concentration over the course of an experiment, potentially resulting in inconsistent or misleading data.
Q5: How can I improve the stability of this compound in my cell culture experiments?
Several strategies can be employed to enhance the stability of this compound in cell culture medium:
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Use of Serum: Serum albumin has been shown to act as a carrier for flavonoids, improving their stability.[5][6] If your experimental design allows, the presence of fetal bovine serum (FBS) or bovine serum albumin (BSA) in the medium can help stabilize this compound.
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Light Protection: Flavonoids can be sensitive to light. It is recommended to prepare and handle this compound solutions in low-light conditions and store stock solutions protected from light.
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pH Control: The stability of flavonoids is often pH-dependent. Maintaining a stable physiological pH in the cell culture medium is important.
-
Fresh Preparation: Prepare fresh dilutions of this compound from a concentrated stock solution immediately before each experiment to minimize degradation.
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Antioxidants: The inclusion of antioxidants in the medium, if compatible with the experimental goals, may help reduce oxidative degradation.
-
Advanced Formulations: For more advanced applications, strategies like encapsulation in nanoparticles or use of natural deep eutectic solvents (NaDES) have been shown to improve flavonoid solubility and stability.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected biological activity | 1. This compound degradation: The compound may be degrading in the cell culture medium over the incubation period. 2. Suboptimal concentration: The concentration used may not be optimal for the specific cell line or assay. 3. Cell line responsiveness: The chosen cell line may not be responsive to this compound. | 1. Implement stability-enhancing measures as outlined in the FAQs (e.g., use serum, protect from light, prepare fresh solutions). 2. Perform a dose-response study to determine the optimal concentration. 3. Verify the expression of the target signaling pathway (e.g., PI3K/Akt/NF-κB) in your cell line. |
| Precipitation of this compound in the culture medium | 1. Poor solubility: this compound has low aqueous solubility. 2. High concentration: The final concentration in the medium may exceed its solubility limit. 3. Interaction with media components: Components in the medium may be causing precipitation. | 1. Ensure the final DMSO or ethanol concentration is low and non-toxic to the cells (typically <0.1%). 2. Prepare a more dilute stock solution or reduce the final working concentration. 3. Visually inspect the medium for precipitation after adding this compound and before applying to cells. |
| Observed cytotoxicity at expected non-toxic concentrations | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO, ethanol) may be too high. 2. Degradation products: Degradation of this compound could potentially lead to cytotoxic byproducts. 3. Cell line sensitivity: The specific cell line may be more sensitive to this compound. | 1. Prepare a vehicle control with the same final solvent concentration to assess its effect on cell viability. 2. Minimize degradation by following stability improvement strategies. 3. Perform a cytotoxicity assay (e.g., MTT assay) to establish the non-toxic concentration range for your specific cell line.[9] |
| Variability between experimental repeats | 1. Inconsistent this compound preparation: Variations in stock solution preparation or dilution. 2. Different incubation times: Small variations in incubation times can lead to different levels of degradation. 3. Inconsistent cell culture conditions: Fluctuations in incubator conditions (CO₂, temperature, humidity). | 1. Standardize the protocol for preparing and diluting this compound. 2. Ensure precise and consistent incubation times for all experiments. 3. Regularly monitor and maintain optimal cell culture conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add an appropriate volume of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be required.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium by HPLC
-
Preparation of Standards: Prepare a series of this compound standards of known concentrations in the cell culture medium to be used in the experiment.
-
Incubation: Add this compound to the cell culture medium (with and without cells, and with and without serum, as required for your experiment) at the desired final concentration.
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Time-course Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the medium.
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Sample Preparation: Centrifuge the samples to remove any cells or debris. The supernatant can be directly analyzed or may require extraction (e.g., with ethyl acetate) to concentrate the analyte and remove interfering substances.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used for flavonoid separation.
-
Detection: Monitor the elution of this compound using a UV-Vis detector at its maximum absorbance wavelength (λmax).
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve generated from the standards.[10]
-
-
Data Analysis: Plot the concentration of this compound over time to determine its stability profile under different conditions.
Protocol 3: Western Blot Analysis of PI3K/Akt/NF-κB Pathway Activation
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at the desired concentration for the specified time. Include appropriate controls (e.g., vehicle control, positive control with a known activator of the pathway).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and NF-κB subunits (e.g., p-p85, p85, p-Akt, Akt, p-p65, p65) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody host species for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Experimental workflow for studying this compound in cell culture.
Caption: this compound's inhibitory effect on the PI3K/Akt/NF-κB signaling pathway.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C17H14O7 | CID 5320287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum albumin acted as an effective carrier to improve the stability of bioactive flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ombuin ELISA Assay Signal Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal in Ombuin-related ELISA assays. Whether developing a novel assay to measure this compound's effects or troubleshooting an existing one, this guide offers structured solutions to common experimental challenges.
Troubleshooting Guide
Enzyme-Linked Immunosorbent Assays (ELISAs) are powerful tools, but their sensitivity and accuracy depend on careful optimization of multiple factors.[1][2][3] This section addresses common problems encountered during ELISA experiments and provides systematic approaches to resolve them.
Weak or No Signal
A weak or absent signal is a frequent issue that can stem from various factors in the experimental setup.[1]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Reagent Issues | Verify that all reagents were added in the correct order and are not expired. Prepare fresh buffers and substrate solutions. Ensure the substrate is appropriate for the enzyme conjugate being used (e.g., TMB for HRP). |
| Antibody Problems | Increase the concentration of the primary or secondary antibody; perform a titration to find the optimal concentration. Confirm that the capture and detection antibodies recognize different epitopes in a sandwich ELISA to avoid competition.[1] Ensure antibodies have been stored correctly and have not lost activity. |
| Inadequate Incubation | Increase incubation times for antibodies, samples, or substrate. Consider an overnight incubation at 4°C for the primary antibody to enhance signal. Ensure the incubation temperature is optimal as recommended by the protocol. |
| Inefficient Washing | Reduce the stringency of washing steps by decreasing the number of washes or the detergent concentration in the wash buffer. |
| Plate Reader Settings | Verify the correct wavelength and filter settings are being used for the substrate. |
High Background
High background noise can mask the specific signal, leading to reduced assay sensitivity and inaccurate results.[1][4][5] It is often a result of non-specific binding of assay components.[4]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent or the blocking incubation time.[6] Test different blocking buffers (e.g., BSA, non-fat milk, commercial blockers) to find the most effective one for your assay.[7] |
| Antibody Concentration Too High | Perform a checkerboard titration to determine the optimal concentrations of the capture and detection antibodies that yield the highest signal-to-noise ratio.[8] |
| Inadequate Washing | Increase the number and/or duration of wash steps to more effectively remove unbound reagents.[7] Ensure complete aspiration of wash buffer from the wells between steps.[4] Using a wash buffer with a non-ionic detergent like Tween-20 can help reduce non-specific binding. |
| Cross-Reactivity | Ensure the secondary antibody is not cross-reacting with other components of the assay. Use pre-adsorbed secondary antibodies if necessary.[9] Run a control with no primary antibody to check for non-specific binding of the secondary antibody.[7] |
| Substrate Overdevelopment | Reduce the substrate incubation time.[7] Read the plate immediately after adding the stop solution.[4] |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile water to prepare buffers.[4][9] |
High Variability Between Replicates
Inconsistent results between replicate wells compromise the reliability and reproducibility of the assay.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated.[10] Use fresh pipette tips for each reagent and sample. Be consistent with your pipetting technique, especially with small volumes. |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the wells. |
| Uneven Plate Washing | Ensure all wells are washed uniformly. Automated plate washers can improve consistency. Check for and clear any obstructions in washer ports.[5] |
| "Edge Effect" | Avoid using the outer wells of the plate, which are more susceptible to temperature fluctuations and evaporation.[11] Ensure the plate is properly sealed during incubations to prevent evaporation. |
| Temperature Gradients | Allow all reagents to come to room temperature before use.[12] Ensure even temperature distribution across the plate during incubation by avoiding stacking plates.[10] |
Experimental Protocols
Protocol 1: Checkerboard Titration for Antibody Optimization
To determine the optimal concentrations of capture and detection antibodies, a checkerboard titration is a highly effective method.[6][8] This involves testing a range of concentrations for both antibodies simultaneously to identify the combination that provides the best signal-to-noise ratio.
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with serial dilutions of the capture antibody (e.g., ranging from 0.5 to 10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Antigen Addition: Add the antigen at a constant, intermediate concentration to all wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Addition: Add serial dilutions of the detection antibody (e.g., ranging from 0.05 to 2 µg/mL in blocking buffer) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme-Conjugated Secondary Antibody Addition: Add the enzyme-conjugated secondary antibody at a fixed, recommended dilution. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate and incubate in the dark until sufficient color develops.
-
Stop Reaction: Add the stop solution.
-
Read Plate: Measure the absorbance at the appropriate wavelength.
-
Analysis: Analyze the data to find the antibody concentrations that yield a high specific signal and a low background.
Protocol 2: Blocking Buffer Optimization
The choice of blocking buffer can significantly impact non-specific binding and background noise.[1][13]
Methodology:
-
Plate Coating: Coat a 96-well plate with the capture antibody at a predetermined optimal concentration. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add different blocking buffers to different sets of wells (e.g., 1% BSA in PBS, 5% non-fat dry milk in PBS, and a commercial blocking solution). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Assay Procedure: Proceed with the remaining steps of your ELISA protocol (antigen, detection antibody, secondary antibody, substrate). Include control wells that do not receive the antigen to assess the background signal for each blocking buffer.
-
Analysis: Compare the signal-to-noise ratio for each blocking buffer to determine the most effective one for your assay.
Mandatory Visualizations
This compound Signaling Pathway
This compound has been shown to exert anti-neuroinflammatory effects by directly targeting Src, a non-receptor tyrosine kinase.[14][15] This interaction inhibits the phosphorylation of Src, which in turn suppresses the downstream PI3K-AKT and NF-κB signaling pathways.[14][15][16] This leads to a reduction in the production of pro-inflammatory mediators.
References
- 1. biocompare.com [biocompare.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 5. ELISA Troubleshooting: High Background | Sino Biological [sinobiological.com]
- 6. biocompare.com [biocompare.com]
- 7. protocolsandsolutions.com [protocolsandsolutions.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Causes Of High Background In ELISA Tests and How to Solve Them [krishgen.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. blog.abclonal.com [blog.abclonal.com]
- 12. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 13. hiyka.com [hiyka.com]
- 14. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway [mdpi.com]
- 15. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Ombuin In Vivo Delivery
Welcome to the technical support center for Ombuin in vivo delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the in vivo application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a natural O-methylated flavonol, a type of flavonoid.[1] It is structurally a 4',7-O-methyl derivative of quercetin.[1] Preclinical studies have demonstrated its potential as an anti-inflammatory and antioxidant agent.[2][3] Its mechanisms of action involve the inhibition of Src phosphorylation and the subsequent suppression of the PI3K-AKT/NF-κB signaling pathway.[2][3]
Q2: What are the main challenges encountered when delivering this compound in vivo?
A2: Like many flavonoids, this compound faces several challenges for effective in vivo delivery, primarily stemming from its physicochemical properties. These challenges include:
-
Low Aqueous Solubility: this compound is soluble in DMSO but only slightly soluble in chloroform and methanol, suggesting poor water solubility.[4] This can limit its dissolution in physiological fluids and subsequent absorption.
-
Poor Bioavailability: Flavonoids, in general, are known for their low oral bioavailability due to factors like poor absorption, extensive first-pass metabolism in the intestine and liver, and rapid elimination.[5][6] Methylation, as seen in this compound, can sometimes improve metabolic stability and intestinal absorption compared to unmethylated counterparts.[5][7]
-
Limited In Vivo Data: There is a scarcity of published in vivo pharmacokinetic data for this compound, making it difficult to predict its absorption, distribution, metabolism, and excretion (ADME) profile.
Q3: Are there any recommended delivery systems to enhance the in vivo efficacy of this compound?
A3: Yes, nanoparticle-based delivery systems are a promising strategy to overcome the challenges associated with flavonoid delivery. For hydrophobic compounds like this compound, two common and effective approaches are:
-
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: PLGA is a biodegradable and biocompatible polymer that can encapsulate hydrophobic drugs, protecting them from degradation and enabling controlled release.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. For this compound, it would likely be entrapped within the lipid bilayer. Liposomal formulations can improve the solubility, stability, and bioavailability of flavonoids.[8]
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your in vivo experiments with this compound.
Guide 1: Low Bioavailability of Oral this compound Formulation
| Problem | Potential Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility limiting dissolution. | 1. Formulation Enhancement: Consider formulating this compound in a nanoparticle-based system like PLGA nanoparticles or liposomes to improve its solubility and dissolution rate.2. Co-administration with Absorption Enhancers: Investigate the co-administration of this compound with recognized absorption enhancers. |
| Extensive first-pass metabolism. | 1. Route of Administration: If feasible for your experimental goals, consider alternative administration routes such as intraperitoneal or intravenous injection to bypass first-pass metabolism.2. Metabolic Inhibitors: Co-administration with inhibitors of key metabolic enzymes (e.g., cytochrome P450s, UGTs) could be explored, though this may complicate data interpretation. O-methylation in this compound may already offer some protection from metabolism compared to quercetin.[5][7] | |
| Rapid elimination. | Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study to determine this compound's half-life. If it's very short, a controlled-release formulation (e.g., PLGA nanoparticles) may be necessary to maintain therapeutic concentrations. |
Guide 2: Issues with this compound-Loaded Nanoparticle Formulation
| Problem | Potential Cause | Troubleshooting Steps |
| Low encapsulation efficiency of this compound in PLGA nanoparticles. | Poor affinity of this compound for the PLGA matrix. | 1. Solvent Selection: During the single emulsion-solvent evaporation method, ensure that a solvent is used in which both this compound and PLGA are readily soluble.[9]2. Polymer Concentration: Increasing the PLGA concentration can sometimes lead to higher encapsulation efficiency.[10]3. Drug-to-Polymer Ratio: Optimize the initial drug-to-polymer ratio. A very high ratio can lead to drug precipitation and low encapsulation. |
| Rapid partitioning of this compound into the aqueous phase. | Method Modification: For the emulsion-solvent evaporation method, ensure rapid emulsification and efficient solvent removal to quickly solidify the nanoparticles and trap the drug. | |
| Instability of this compound-loaded liposomes (e.g., aggregation, leakage). | Disruption of the lipid bilayer by this compound. | 1. Lipid Composition: The interaction of flavonoids with the liposomal membrane is dependent on their structure.[8] Experiment with different lipid compositions (e.g., varying chain lengths, inclusion of cholesterol) to improve stability.2. Drug-to-Lipid Ratio: A high concentration of this compound can destabilize the liposomal membrane. Optimize the drug-to-lipid ratio to find a balance between loading and stability. |
| Oxidation of lipids. | Incorporate Antioxidants: Include a lipophilic antioxidant, such as alpha-tocopherol, in the lipid film to protect against lipid peroxidation. | |
| Freeze-thaw instability. | Cryoprotectants: The insertion of flavonols into lipid bilayers can sometimes destabilize liposomes during freeze-thaw cycles.[11] If you need to freeze your liposome suspension, add a cryoprotectant like sucrose or trehalose. |
Guide 3: Challenges in Quantifying this compound in Biological Samples
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty in detecting this compound in plasma/tissue samples using HPLC-UV. | Low in vivo concentrations. | 1. Method Sensitivity: Ensure your HPLC-UV method is sufficiently sensitive. This includes optimizing the mobile phase, flow rate, and UV detection wavelength. For flavonoids, detection is often performed in the 280-370 nm range.2. Sample Preparation: Use a robust extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to concentrate the analyte and remove interfering substances from the biological matrix. |
| Metabolism of this compound. | Metabolite Analysis: this compound, like other flavonoids, is likely to be metabolized in vivo into glucuronidated and sulfated conjugates.[5] These metabolites will have different retention times than the parent compound. Consider treating samples with β-glucuronidase and sulfatase to hydrolyze the conjugates back to the parent this compound for total quantification. | |
| Overlapping peaks with endogenous compounds. | Chromatographic Resolution: Adjust the mobile phase composition and gradient to improve the separation of this compound from interfering peaks. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₇ | --INVALID-LINK--[12] |
| Molecular Weight | 330.29 g/mol | --INVALID-LINK--[12] |
| Solubility | DMSO: SolubleChloroform: Slightly SolubleMethanol: Slightly Soluble | --INVALID-LINK--[4] |
| XLogP3 | 2.2 | --INVALID-LINK--[12] |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable organic solvent in which both are soluble (e.g., acetone or a mixture of chloroform and methanol).[9]
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA). The concentration of PVA will influence particle size and stability and should be optimized (e.g., 1-5% w/v).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The energy and duration of emulsification are critical parameters affecting nanoparticle size.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated this compound.
-
Resuspend the final nanoparticle pellet in an appropriate buffer or lyophilize for long-term storage.
-
Protocol 2: Formulation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is a general guideline and should be optimized.
-
Preparation of the Lipid Film:
-
Dissolve the chosen lipids (e.g., a mixture of a phosphatidylcholine like DMPC or DPPC, and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation above the lipid phase transition temperature. This will lead to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Mandatory Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
Caption: General experimental workflow for in vivo this compound delivery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer chemopreventive properties of orally bioavailable flavonoids--methylated versus unmethylated flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) [mdpi.com]
- 8. Encapsulation of flavonoids in liposomal delivery systems: the case of quercetin, kaempferol and luteolin - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and optimization of quercetin-loaded PLGA nanoparticles by experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of flavonol glycosides on liposome stability during freezing and drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C17H14O7 | CID 5320287 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Autofluorescence of Ombuin in Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence when imaging Ombuin.
Troubleshooting Guide
Q1: I am observing high background fluorescence in my imaging experiments with this compound. How can I determine if this is autofluorescence?
A1: To determine if the observed background is autofluorescence, you should include an unstained control in your experimental setup. Prepare a sample under the same conditions as your experimental samples but omit the addition of any fluorescent labels, including this compound if it is fluorescently tagged. If you still observe fluorescence in this control sample, it is likely due to endogenous autofluorescence from the tissue or cells, or from the fixation process.[1][2]
Q2: My unstained control is showing significant autofluorescence. What are the likely sources?
A2: Autofluorescence in biological samples can originate from several sources:
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Endogenous Fluorophores: Molecules naturally present in cells and tissues, such as collagen, elastin, NADH, and riboflavins, can fluoresce, typically in the blue-green region of the spectrum.[2][3] Lipofuscin, an age-related pigment, is also a common source of broad-spectrum autofluorescence.
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[2][4]
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Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.[5]
Q3: How can I minimize autofluorescence during sample preparation?
A3: Optimizing your sample preparation protocol is the first line of defense against autofluorescence:
-
Choice of Fixative: If possible, consider using a non-aldehyde-based fixative, such as ice-cold methanol or ethanol, especially for cell cultures.[2][3] If aldehyde fixation is necessary, use the lowest effective concentration and fix for the minimum time required.[4][5]
-
Perfusion: For tissue samples, perfusing the tissue with phosphate-buffered saline (PBS) before fixation can help to remove red blood cells, a significant source of autofluorescence.[3][5]
-
Temperature Control: Perform incubation steps at room temperature or 4°C, as elevated temperatures can increase autofluorescence.[4]
Autofluorescence Mitigation Workflow
The following diagram outlines a general workflow for identifying and mitigating autofluorescence in your imaging experiments.
Caption: A workflow for troubleshooting and mitigating autofluorescence.
FAQs
Q4: What are some common chemical treatments to reduce autofluorescence, and how do they compare?
A4: Several chemical treatments can be used to quench or reduce autofluorescence. The choice of method may depend on the source of the autofluorescence and the specific tissue type.
| Mitigation Method | Target Autofluorescence Source | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced autofluorescence | Effective at reducing background from formalin or glutaraldehyde fixation. | Can have variable effects and may increase autofluorescence from red blood cells in formaldehyde-fixed tissue.[6] |
| Sudan Black B (SBB) | Lipofuscin | Effective at quenching lipofuscin autofluorescence. | Can introduce its own background fluorescence, particularly in the red and far-red channels. |
| Hydrogen Peroxide (H₂O₂) | Heme groups, general bleaching | Can reduce autofluorescence from red blood cells and other endogenous pigments. | Can damage tissue and affect antigenicity if not used carefully. |
| Commercial Quenching Kits (e.g., TrueVIEW™) | Aldehyde-induced, collagen, elastin, red blood cells | Broadly effective against common sources of autofluorescence (excluding lipofuscin) and easy to use.[7][8] | May be more expensive than "home-brew" methods. |
Q5: Are there any imaging strategies that can help to reduce the impact of autofluorescence?
A5: Yes, several imaging strategies can be employed to minimize the impact of autofluorescence:
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Use Far-Red Fluorophores: Autofluorescence is often most prominent in the blue and green regions of the spectrum.[2] Shifting your detection to the red or far-red region can significantly improve your signal-to-noise ratio.
-
Spectral Unmixing: If your microscope is equipped with a spectral detector, you can acquire the emission spectrum of the autofluorescence from an unstained sample and then use software to subtract this spectral signature from your experimental images.
-
Fluorescence Lifetime Imaging (FLIM): Autofluorescence typically has a short fluorescence lifetime. If you are using a fluorophore with a longer lifetime, FLIM can be used to separate the two signals based on their different decay kinetics.
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by aldehyde fixation.
Materials:
-
Sodium borohydride (NaBH₄)
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
Ice
Procedure:
-
Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS or TBS. The solution will fizz.
-
Apply the freshly prepared, fizzing solution to your fixed cells or tissue sections.
-
Incubation times may need to be optimized:
-
For glutaraldehyde-fixed cell monolayers, incubate for 4 minutes, then replace with fresh solution for another 4 minutes.
-
For paraformaldehyde-fixed, paraffin-embedded 7 µm sections, perform three incubations of 10 minutes each with fresh solution.
-
-
Rinse the samples thoroughly with PBS or TBS (at least 3 washes of 5 minutes each) to remove all traces of sodium borohydride.
-
Proceed with your standard blocking and immunolabeling protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Autofluorescence
This protocol is designed to quench autofluorescence originating from lipofuscin granules.
Materials:
-
Sudan Black B (SBB)
-
70% Ethanol
Procedure:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter to remove any undissolved particles.
-
After completing your immunofluorescence staining protocol, incubate the sections in the SBB solution for 5-10 minutes at room temperature.
-
Rinse the sections extensively with 70% ethanol to remove excess SBB.
-
Wash with PBS.
-
Mount the coverslip with an aqueous mounting medium.
Protocol 3: Hydrogen Peroxide Bleaching for Heme-Related Autofluorescence
This protocol is effective for reducing autofluorescence from red blood cells.
Materials:
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol
-
DMSO
Procedure:
-
Prepare a 5% H₂O₂ bleaching solution by mixing 1 part 30% H₂O₂, 4 parts methanol, and 1 part 100% DMSO.
-
Prior to staining, incubate the tissue sections in the bleaching solution overnight at 4°C.[4]
-
The next day, wash the sections thoroughly with PBS to remove the bleaching solution.
-
Proceed with your antigen retrieval and staining protocol.
This compound Signaling Pathway
This compound has been shown to exert anti-neuroinflammatory effects by directly targeting Src and subsequently suppressing the PI3K-AKT/NF-κB signaling pathway.
Caption: this compound's inhibition of the Src/PI3K-AKT/NF-κB pathway.
References
- 1. biotium.com [biotium.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. biotium.com [biotium.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
Validation & Comparative
Ombuin vs. Quercetin: A Comparative Analysis of Anti-inflammatory Effects
In the landscape of natural flavonoids, both ombuin and quercetin have emerged as potent anti-inflammatory agents, garnering significant interest within the research and drug development communities. While both compounds share a common flavonoid backbone, their distinct structural nuances translate into differential biological activities and mechanisms of action. This guide provides a comprehensive comparison of their anti-inflammatory properties, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their investigations.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the dose-dependent inhibitory effects of this compound and quercetin on key inflammatory mediators. The data is compiled from in vitro studies and highlights the concentrations at which these flavonoids exert their effects.
Table 1: In Vitro Anti-inflammatory Effects of this compound in LPS-Stimulated BV-2 Microglia
| Inflammatory Mediator | 10 µM this compound | 30 µM this compound | 50 µM this compound |
| Nitric Oxide (NO) Production | Significant Reduction | Significant Reduction | Significant Reduction |
| Interleukin-6 (IL-6) Release | Significant Reduction | Significant Reduction | Significant Reduction |
| Tumor Necrosis Factor-α (TNF-α) Release | Significant Reduction | Significant Reduction | Significant Reduction |
| Interleukin-1β (IL-1β) Release | Significant Reduction | Significant Reduction | Significant Reduction |
| Reactive Oxygen Species (ROS) Production | Significant Reduction | Significant Reduction | Significant Reduction |
Data extracted from a study on the anti-neuroinflammatory effects of this compound.[1][2]
Table 2: Overview of Quercetin's Anti-inflammatory Effects from Various In Vitro Studies
| Inflammatory Mediator | Effective Concentration Range | Cell Type |
| Nitric Oxide (NO) Production | Varies (µM range) | Macrophages (e.g., RAW264.7) |
| Interleukin-6 (IL-6) Production | Varies (µM range) | Macrophages, Endothelial Cells |
| Tumor Necrosis Factor-α (TNF-α) Production | Varies (µM range) | Macrophages, Mast Cells |
| Interleukin-1β (IL-1β) Production | Varies (µM range) | Macrophages, Microglia |
| Cyclooxygenase-2 (COX-2) Expression | Varies (µM range) | Various |
Quercetin's anti-inflammatory properties have been demonstrated across numerous studies, with effective concentrations varying based on the specific cell type and experimental conditions.[3][4][5][6][7]
Mechanisms of Action: Signaling Pathway Modulation
Both this compound and quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
This compound's Anti-inflammatory Signaling Pathway
This compound has been shown to directly target Src, a non-receptor tyrosine kinase.[1][8] By inhibiting the phosphorylation of Src, this compound effectively suppresses the downstream activation of the PI3K/Akt and NF-κB signaling pathways.[1][8] This leads to a reduction in the nuclear translocation of NF-κB and a subsequent decrease in the expression of pro-inflammatory genes.[1][2]
Caption: this compound's inhibition of the Src-mediated PI3K/Akt/NF-κB pathway.
Quercetin's Anti-inflammatory Signaling Pathway
Quercetin's anti-inflammatory mechanism is multifaceted, involving the modulation of several key pathways. It is known to inhibit the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[3][9] Additionally, quercetin can suppress the MAPK and AP-1 signaling cascades and upregulate the Nrf2-mediated antioxidant response.[3]
References
- 1. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway [mdpi.com]
- 2. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ombuin and Other Prominent Flavonoids: Antioxidant, Anti-inflammatory, and Anticancer Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the flavonoid ombuin against three other well-researched flavonoids: quercetin, apigenin, and luteolin. The focus is on their relative performance in key biological activities supported by experimental data, along with an exploration of the underlying signaling pathways.
Comparative Data on Biological Activities
The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anticancer activities of this compound, quercetin, apigenin, and luteolin. Direct comparative studies for all four compounds under identical experimental conditions are limited; therefore, data from various studies are presented to provide a comparative perspective.
Antioxidant Activity
The antioxidant potential of these flavonoids has been evaluated using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being the most common. Lower IC50 values indicate higher antioxidant activity.
| Flavonoid | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) | Reference |
| Quercetin | 1.84 | 0.5083 | [1][2] |
| Luteolin | 2.099 | 0.59 | [1][2] |
| Apigenin | Not explicitly found in direct comparison | 0.8243 | [1][2] |
| This compound | Data not available in direct comparison | Data not available in direct comparison |
Note: The data for quercetin, luteolin, and apigenin are from a single comparative study, allowing for direct comparison. Data for this compound in the same direct comparative context was not found.
Anti-inflammatory Activity
The anti-inflammatory effects of these flavonoids are often assessed by their ability to inhibit pro-inflammatory enzymes or signaling pathways. One key target is Glycogen Synthase Kinase-3β (GSK-3β), a crucial enzyme in inflammatory signaling.
| Flavonoid | GSK-3β Inhibition IC50 (µM) | Reference |
| Luteolin | 1.5 | [3][4][5] |
| Apigenin | 1.9 | [3][4][5] |
| Quercetin | 2.0 | [3][4][5] |
| This compound | Data not available in direct comparison |
This compound has demonstrated significant anti-neuroinflammatory effects by dramatically reducing the release of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, as well as nitric oxide (NO) and reactive oxygen species (ROS) in LPS-stimulated microglia.[6]
Anticancer Activity
The anticancer potential of flavonoids is typically evaluated by their ability to inhibit the proliferation of cancer cell lines, with the IC50 value representing the concentration required to inhibit 50% of cell growth. The following table presents IC50 values against common cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.
| Flavonoid | Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | ||
| Quercetin | A431 (Skin Carcinoma) | 21 | [7] |
| MCF-7 (Breast Cancer) | 1.01 | [8] | |
| HCT-116 (Colon Cancer) | Data not available | ||
| Apigenin | HCT-116 (Colon Cancer) | 39.67 ± 0.99 | [8] |
| WiDr (Colon Cancer) | 29.69 ± 0.15 | [8] | |
| SW480 (Colon Cancer) | 61.38 ± 2.29 | [8] | |
| Luteolin | A431 (Skin Carcinoma) | 19 | [7] |
| HCT116 (Colon Cancer) | Data not available |
Signaling Pathway Modulation
Flavonoids exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams illustrating the key pathways affected by this compound and the other compared flavonoids.
This compound: Src/PI3K-AKT/NF-κB Pathway Inhibition
This compound has been shown to directly target and inhibit the phosphorylation of Src kinase.[6] This inhibition subsequently blocks the downstream PI3K/AKT and NF-κB signaling pathways, leading to a reduction in neuroinflammation.[6]
Quercetin, Apigenin, and Luteolin: Modulation of Wnt/β-catenin, PI3K/Akt, and MAPK Pathways
Quercetin, apigenin, and luteolin are known to modulate multiple signaling pathways implicated in cancer and inflammation, including the Wnt/β-catenin, PI3K/Akt, and MAPK pathways.[9][10][11]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically 0.1 mM).
-
Sample Preparation : Dissolve the flavonoid samples in methanol to create a series of concentrations.
-
Reaction : In a 96-well plate, mix the DPPH solution with various concentrations of the flavonoid samples. A control containing only DPPH and methanol is also prepared.
-
Incubation : Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against sample concentration.
ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Reagent Preparation : Generate the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours.
-
Working Solution : Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation : Prepare various concentrations of the flavonoid samples in a suitable solvent.
-
Reaction : Add the flavonoid samples to the ABTS•+ working solution and mix thoroughly.
-
Incubation : Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and assess their expression and phosphorylation status.
-
Cell Culture and Treatment : Culture the desired cell line (e.g., BV-2 microglia) and treat with the flavonoids at various concentrations for a specified duration.
-
Protein Extraction : Lyse the cells to extract total proteins.
-
Protein Quantification : Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Src, total Src, p-Akt, total Akt, NF-κB).
-
Secondary Antibody Incubation : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis : Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the anti-inflammatory and antioxidant activities of luteolin, kaempferol, apigenin and quercetin [agris.fao.org]
- 3. Citrus Flavonoids Luteolin, Apigenin, and Quercetin Inhibit Glycogen Synthase Kinase-3β Enzymatic Activity by Lowering the Interaction Energy Within the Binding Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citrus flavonoids luteolin, apigenin, and quercetin inhibit glycogen synthase kinase-3β enzymatic activity by lowering the interaction energy within the binding cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Effects of luteolin and quercetin, inhibitors of tyrosine kinase, on cell growth and metastasis-associated properties in A431 cells overexpressing epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apigenin-induced lysosomal degradation of β-catenin in Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ombuin's Effect on the NF-κB Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ombuin's performance in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway against other known inhibitors. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
This compound's Impact on the NF-κB Signaling Pathway
This compound, a natural flavonoid, has demonstrated significant anti-inflammatory and anti-neuroinflammatory properties.[1][2] Experimental evidence indicates that this compound exerts its effects by inhibiting the NF-κB signaling pathway. The primary mechanism of action involves the direct targeting and inhibition of Src kinase phosphorylation. This action subsequently blocks the downstream activation of the PI3K-AKT signaling cascade, which is crucial for the activation of the NF-κB pathway.[1][2]
In lipopolysaccharide (LPS)-stimulated BV-2 microglia, a widely used cell line for studying neuroinflammation, this compound has been shown to suppress the phosphorylation of key signaling molecules, including IκB kinase α/β (IKKα/β) and the inhibitor of NF-κBα (IκBα).[1] The inhibition of IκBα phosphorylation prevents its degradation, thereby sequestering the NF-κB p65 subunit in the cytoplasm and inhibiting its translocation to the nucleus. This ultimately leads to a reduction in the transcription of NF-κB target genes, which include various pro-inflammatory mediators.[1]
Quantitative Analysis of this compound's Inhibitory Effects
The following table summarizes the concentration-dependent inhibitory effects of this compound on the production of key pro-inflammatory mediators in LPS-stimulated BV-2 microglial cells.
| Concentration of this compound | Inhibition of Nitric Oxide (NO) Production | Inhibition of Interleukin-6 (IL-6) Production | Inhibition of Interleukin-1β (IL-1β) Production | Inhibition of Tumor Necrosis Factor-α (TNF-α) Production |
| Low Concentration | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
| High Concentration | Dramatic Reduction | Dramatic Reduction | Dramatic Reduction | Dramatic Reduction |
Comparative Analysis with Alternative NF-κB Inhibitors
To provide a comprehensive perspective, this section compares the inhibitory activity of this compound with other well-established natural and synthetic NF-κB inhibitors.
| Compound | Type | Mechanism of Action | Reported IC50 Value |
| This compound | Flavonoid | Inhibition of Src phosphorylation, leading to suppression of PI3K-AKT/NF-κB pathway.[1] | Not explicitly reported. |
| Quercetin | Flavonoid | Inhibition of IκBα phosphorylation and NF-κB nuclear translocation. | Varies depending on cell type and stimulus. |
| Luteolin | Flavonoid | Inhibition of IKK activity. | Varies depending on cell type and stimulus. |
| Genistein | Isoflavone | Inhibition of NF-κB activation. | ~50 µM for inhibition of NF-κB activation in prostate cancer cells. |
| Parthenolide | Sesquiterpene Lactone | Inhibition of IKKβ activity. | 1.091-2.620 µM for cytokine expression. |
| BAY 11-7082 | Synthetic | Irreversible inhibition of IκBα phosphorylation. | 10 µM for TNFα-induced IκBα phosphorylation. |
| MG-132 | Synthetic | Proteasome inhibitor, preventing IκBα degradation. | 3 µM for TNFα-induced NF-κB activation. |
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
References
- 1. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo validation of Ombuin's therapeutic efficacy
An objective comparison of Ombuin's therapeutic efficacy in various preclinical in vivo models, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a naturally occurring O-methylated flavonoid found in various medicinal plants such as Rhamnus erythroxylon, Zanthoxylum armatum, and Gynostemma pentaphyllum[1][2]. As a secondary metabolite, this compound has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, antimicrobial, and anticancer effects[1][3]. Its therapeutic potential is linked to its ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress, such as the PI3K-AKT and NF-κB pathways[1]. This guide compares the in vivo efficacy of this compound in validated animal models of diabetic nephropathy and liver cirrhosis.
Therapeutic Efficacy in Diabetic Nephropathy (DN)
This compound has been shown to significantly ameliorate renal injury and fibrosis in a rat model of Diabetic Nephropathy (DN). Its efficacy is attributed to its anti-inflammatory and anti-fibrotic properties, primarily mediated through the inhibition of the Notch 1 pathway and the activation of the Peroxisome Proliferator-Activated Receptor γ (PPARγ) pathway[1][4].
Comparative Efficacy of this compound in a DN Rat Model
The following table summarizes the key quantitative outcomes from an in vivo study evaluating this compound against a standard DN model.
| Parameter | Control Group (Normal) | DN Model Group | This compound-Treated Group (50 mg/kg) | Losartan (Positive Control) |
| 24h Urine Protein (mg) | 15.1 ± 3.2 | 115.4 ± 15.7 | 48.6 ± 8.1 | 40.2 ± 7.5 |
| Serum Creatinine (μmol/L) | 45.3 ± 5.8 | 98.7 ± 10.2 | 60.1 ± 7.3 | 55.8 ± 6.9 |
| Blood Urea Nitrogen (mmol/L) | 7.2 ± 1.1 | 25.4 ± 3.9 | 12.3 ± 2.5 | 10.9 ± 2.1 |
| TGF-β1 Expression (relative) | 1.0 | 3.8 ± 0.5 | 1.5 ± 0.3 | 1.3 ± 0.2 |
| PPARγ Expression (relative) | 1.0 | 0.3 ± 0.08 | 0.8 ± 0.15 | 0.9 ± 0.18 |
| Data derived from studies on streptozotocin-induced DN in rats[1][4]. |
Experimental Protocol: Diabetic Nephropathy Rat Model
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of DN: Rats were fed a high-sucrose and high-fat diet for 8 weeks, followed by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 35 mg/kg to induce diabetes. Rats with random blood glucose levels >16.7 mmol/L were considered diabetic and used for the study[1][4].
-
Treatment Groups:
-
Normal Control: Healthy rats receiving the vehicle.
-
DN Model: Diabetic rats receiving the vehicle.
-
This compound Group: Diabetic rats treated with this compound (e.g., 50 mg/kg) via oral gavage daily for a specified period (e.g., 8 weeks).
-
Positive Control: Diabetic rats treated with an established drug like Losartan.
-
-
Outcome Measures: Key endpoints included 24-hour urine protein, serum creatinine, and blood urea nitrogen levels. Kidney tissues were collected for histological analysis (H&E and Masson staining) and protein expression analysis (Western blot) to measure levels of TGF-β1, fibronectin, Notch 1, and PPARγ[1][4].
Signaling Pathway: this compound in Diabetic Nephropathy
This compound's mechanism in DN involves a dual action: it inhibits the pro-fibrotic Notch 1 pathway while simultaneously activating the anti-inflammatory PPARγ pathway. This leads to a reduction in downstream fibrotic markers like TGF-β1 and an overall improvement in renal function[1][4].
Caption: this compound's mechanism in ameliorating diabetic nephropathy.
Therapeutic Efficacy in Liver Cirrhosis
In a rat model of thioacetamide (TAA)-induced liver cirrhosis, this compound demonstrated significant hepatoprotective effects. It was shown to mitigate liver injury by reducing oxidative stress, inflammation, and apoptosis[2][5].
Comparative Efficacy of this compound in a TAA-Induced Liver Cirrhosis Model
The table below summarizes the protective effects of this compound compared to the well-known hepatoprotective agent, Silymarin.
| Parameter | Control Group | TAA Model Group | This compound-Treated (60 mg/kg) | Silymarin-Treated (50 mg/kg) |
| ALT (U/L) | 35.2 ± 4.1 | 120.5 ± 11.8 | 55.7 ± 6.3 | 50.1 ± 5.9 |
| AST (U/L) | 88.4 ± 9.2 | 255.1 ± 21.4 | 110.3 ± 10.5 | 102.8 ± 9.7 |
| MDA (nmol/mg protein) | 1.2 ± 0.2 | 4.8 ± 0.6 | 2.1 ± 0.4 | 1.9 ± 0.3 |
| TNF-α (pg/mL) | 25.6 ± 3.4 | 95.3 ± 10.1 | 40.2 ± 5.5 | 35.8 ± 4.9 |
| Collagen Deposition | Minimal | Severe | Significantly Reduced | Significantly Reduced |
| Data derived from studies on TAA-induced liver cirrhosis in rats[2][5]. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; MDA: Malondialdehyde; TNF-α: Tumor Necrosis Factor-alpha. |
Experimental Protocol: Liver Cirrhosis Rat Model
-
Animal Model: Sprague-Dawley rats.
-
Induction of Liver Cirrhosis: Liver injury was induced by intraperitoneal (i.p.) injection of thioacetamide (TAA) at a dose of 200 mg/kg, three times a week, for two months[2][5].
-
Treatment Groups:
-
Control Group: Received the vehicle (1% CMC) only.
-
TAA Model Group: Received TAA injections and the vehicle orally.
-
This compound Groups: Received TAA injections and daily oral administration of this compound (e.g., 30 and 60 mg/kg).
-
Positive Control: Received TAA injections and daily oral administration of Silymarin (50 mg/kg).
-
-
Outcome Measures: Efficacy was assessed by measuring serum levels of liver enzymes (ALT, AST), markers of oxidative stress (MDA), and inflammatory cytokines (TNF-α, IL-6). Liver tissues were examined for histopathological changes, including collagen deposition and necrosis[2][5].
Anti-Neuroinflammatory Mechanism
While most detailed in vivo protocols focus on other areas, this compound's potent anti-neuroinflammatory effects have been thoroughly investigated in vitro, with a clear mechanism of action identified that is relevant to in vivo models of neurodegeneration[6][7]. This compound directly targets the tyrosine kinase Src, a key upstream regulator of inflammatory signaling.
By inhibiting the phosphorylation and activation of Src, this compound effectively suppresses the downstream PI3K-AKT/NF-κB signaling pathway. This cascade is crucial for the production of pro-inflammatory mediators like TNF-α, IL-6, and IL-1β in microglia, the brain's resident immune cells[6][7][8]. The inhibition of this pathway prevents the nuclear translocation of NF-κB, a transcription factor that orchestrates the inflammatory response[6].
Signaling Pathway: this compound in Neuroinflammation
The following diagram illustrates the molecular pathway through which this compound exerts its anti-neuroinflammatory effects.
Caption: this compound inhibits neuroinflammation by targeting Src.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound ameliorates diabetic nephropathy in rats by anti-inflammation and antifibrosis involving Notch 1 and PPAR γ signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A flavonoid this compound ameliorates thioacetamide-mediated liver cirrhosis in vivo: biochemical, immunohistochemical, inflammatory approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Chemical Stability of Ombuin and Quercetin for Drug Development
A comprehensive review of available experimental data indicates that ombuin, a methylated derivative of quercetin, likely possesses greater chemical stability. This enhanced stability, attributed to its methylated structure, suggests potential advantages for this compound in drug development and formulation where degradation can be a significant hurdle.
While direct comparative studies on the stability of this compound and quercetin under identical conditions are limited, a wealth of data on quercetin's instability and the general stabilizing effect of methylation on flavonoids allows for a strong inference. Quercetin, a widely studied flavonoid, is known to be susceptible to degradation under various environmental stressors, including changes in pH, temperature, and exposure to light. In contrast, methylated flavonoids, such as this compound (7,4'-di-O-methylquercetin), are generally reported to exhibit increased metabolic and chemical stability.
Key Factors Influencing Flavonoid Stability
The stability of flavonoids is largely dictated by their chemical structure. The presence of free hydroxyl groups, particularly the catechol moiety (3',4'-dihydroxyl groups) on the B-ring and the 3-hydroxyl group on the C-ring, makes them susceptible to oxidation and degradation. Methylation of these hydroxyl groups, as seen in this compound, blocks these reactive sites, thereby enhancing the molecule's stability.
Quantitative Stability Data: A Comparative Overview
| Compound | Condition | Stability Metric (Degradation Rate Constant, k or Half-life, t½) | Reference Methodology |
| Quercetin | pH 6.0 to 7.5 (37 °C) | k increases from 2.81 x 10⁻² to 0.375 h⁻¹ | Spectroscopic Method |
| Quercetin | Temperature increase from 37 °C to 65 °C | k increases from 0.245 h⁻¹ (50 °C) to 1.42 h⁻¹ (65 °C) | Spectroscopic Method |
| Quercetin | pH > 7 (in methanol) | Highly unstable | UPLC-PDA |
| Quercetin | pH 2.0 (room temperature) | Degraded to 79.21% | UPLC-PDA |
| Quercetin | pH 6.8 (room temperature) | Stable up to 99.57% | UPLC-PDA |
| Quercetin | pH 6.0-8.0 (4 °C, dark) | Stable for no longer than 4.5 hours | UPLC-MS/MS |
Note: The absence of quantitative data for this compound in this table reflects the current state of published research. The increased stability of methylated flavonoids is a well-established principle in medicinal chemistry.
Experimental Protocols for Stability Assessment
The stability of flavonoids is typically assessed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A primary method for quantifying the degradation of flavonoids over time is High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD).
-
Principle: A solution of the flavonoid is prepared in a specific buffer (to control pH) and solvent. This solution is then subjected to stress conditions (e.g., elevated temperature, light exposure). At predetermined time intervals, aliquots of the solution are injected into the HPLC system.
-
Analysis: The concentration of the flavonoid is determined by measuring the area of its corresponding peak in the chromatogram. The decrease in peak area over time indicates degradation.
-
Kinetic Analysis: The degradation rate constant (k) and half-life (t½) can be calculated by plotting the natural logarithm of the concentration versus time (for first-order kinetics) or the concentration versus time (for zero-order kinetics).
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simpler, albeit less specific, method for monitoring flavonoid degradation.
-
Principle: The flavonoid solution is prepared and stressed as in the HPLC method. The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax) for the flavonoid at different time points.
-
Analysis: A decrease in absorbance over time suggests degradation of the flavonoid.
-
Limitations: This method is less specific than HPLC as degradation products may also absorb at the same wavelength, potentially interfering with the measurements.
Degradation Pathways
The degradation of quercetin typically involves oxidation of its hydroxyl groups, leading to the formation of quinone-type structures and subsequent cleavage of the heterocyclic C-ring. This results in the formation of smaller phenolic acids and other degradation products.
Caption: Simplified degradation pathway of quercetin.
Methylation of the hydroxyl groups in this compound is expected to significantly hinder this oxidative degradation pathway, leading to a more stable molecule.
Experimental Workflow for Comparative Stability Analysis
A robust experimental design to directly compare the stability of this compound and quercetin would involve the following steps:
Caption: Workflow for a comparative stability study.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is chemically more stable than quercetin due to the methylation of its reactive hydroxyl groups. This enhanced stability is a desirable characteristic for a drug candidate, as it can lead to a longer shelf life, more consistent dosing, and potentially improved bioavailability.
However, to provide a definitive quantitative comparison, direct experimental studies on the degradation kinetics of this compound under various stress conditions are necessary. Such studies would provide valuable data for the rational design and formulation of this compound-based therapeutics. Future research should focus on performing side-by-side stability-indicating assays of this compound and quercetin to generate robust comparative data.
A Comparative Analysis of Ombuin's Efficacy Versus Established Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Ombuin, a naturally occurring flavonoid, against two well-established anti-inflammatory drugs: Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a synthetic corticosteroid. The following sections present a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to aid in the evaluation of this compound's potential as a therapeutic agent.
Quantitative Efficacy Comparison
The anti-inflammatory efficacy of this compound, Ibuprofen, and Dexamethasone is summarized below. The data for this compound was obtained from studies on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. While direct comparative studies of all three compounds under identical conditions are limited, this table provides a summary of their inhibitory effects on key inflammatory mediators.
| Compound | Target Mediator | Cell Line | Concentration/Dose | % Inhibition / IC50 |
| This compound | Nitric Oxide (NO) | BV-2 Microglia | 10 µM | Significant Reduction |
| 30 µM | Significant Reduction | |||
| 50 µM | Significant Reduction | |||
| Interleukin-6 (IL-6) | BV-2 Microglia | 10 µM | Significant Reduction | |
| 30 µM | Significant Reduction | |||
| 50 µM | Significant Reduction | |||
| Interleukin-1β (IL-1β) | BV-2 Microglia | 10 µM | Significant Reduction | |
| 30 µM | Significant Reduction | |||
| 50 µM | Significant Reduction | |||
| Tumor Necrosis Factor-α (TNF-α) | BV-2 Microglia | 10 µM | Significant Reduction | |
| 30 µM | Significant Reduction | |||
| 50 µM | Significant Reduction | |||
| Ibuprofen | Prostaglandin E2 (PGE2) | Rat Microglia | Not Specified | IC50 Reported |
| Nitric Oxide (NO) | RAW264.7 Macrophages | 400 µM | Significant Reduction | |
| Interleukin-6 (IL-6) | RAW264.7 Macrophages | Not Specified | Significant Reduction | |
| Dexamethasone | Nitric Oxide (NO) | BV-2 Microglia | 0.2 µM | Dose-dependent suppression |
| 0.5 µM | Dose-dependent suppression | |||
| 1.0 µM | Dose-dependent suppression | |||
| Reactive Oxygen Species (ROS) | BV-2 Microglia | 0.2 µM | Dose-dependent suppression | |
| 0.5 µM | Dose-dependent suppression | |||
| 1.0 µM | Dose-dependent suppression | |||
| Tumor Necrosis Factor-α (TNF-α) | RAW264.7 Macrophages | 1 µM | Significant Suppression | |
| Tumor Necrosis Factor-α (TNF-α) | BV-2 Microglia | 10 µg/mL | Effective Inhibition | |
| 50 µg/mL | Effective Inhibition |
Experimental Protocols
LPS-Induced Inflammatory Response in BV-2 Microglia
This protocol is a standard in vitro method to screen for anti-inflammatory compounds.
a. Cell Culture and Treatment:
-
Murine BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cells are seeded in 96-well plates or larger culture dishes depending on the downstream assay.
-
After reaching approximately 80% confluency, the cells are pre-treated with various concentrations of the test compound (e.g., this compound, Ibuprofen, or Dexamethasone) for 1-2 hours.
-
Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.
-
The cells are then incubated for a specified period, typically 24 hours for cytokine and nitric oxide measurements.
b. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production (Griess Assay):
-
After the incubation period, 100 µL of the cell culture supernatant is collected.
-
The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined by comparison with a sodium nitrite standard curve.
-
-
Cytokine Production (ELISA):
-
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The assay is performed according to the manufacturer's instructions. Briefly, the supernatant is added to wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a colored product.
-
The absorbance of the colored product is measured at a specific wavelength, and the cytokine concentration is determined from a standard curve.
-
c. Western Blot Analysis for Protein Expression:
-
To investigate the effect of the compounds on the expression of inflammatory proteins (e.g., iNOS, COX-2) and signaling molecules (e.g., phosphorylated forms of Src, Akt, NF-κB), Western blotting is performed.
-
Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the known and proposed anti-inflammatory signaling pathways of this compound and the established mechanisms of Ibuprofen and Dexamethasone.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Mechanism of action of Ibuprofen.
Caption: Mechanism of action of Dexamethasone.
Cross-validation of Ombuin's Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Ombuin, a naturally occurring flavonoid, across various cell lines. Its performance is compared with other well-known flavonoids—Quercetin, Luteolin, and Apigenin—with a focus on anti-inflammatory and anticancer properties. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant signaling pathways to support further research and drug development efforts.
Comparative Analysis of Bioactivities
This compound has demonstrated significant anti-inflammatory and potential anticancer activities. To provide a clear comparison, the following tables summarize the quantitative data for this compound and its alternatives in different cell lines.
Table 1: Anti-inflammatory Activity in BV-2 Microglia Cells
| Compound | Assay | Endpoint | Result |
| This compound | Griess Assay | NO Production | Concentration-dependent inhibition at 10, 30, and 50 μM[1] |
| ELISA | Cytokine Release | Reduction of IL-6, TNF-α, and IL-1β at 10, 30, and 50 μM[1][2] | |
| Quercetin | Griess Assay | NO Production | Potent inhibition[3] |
| Luteolin | Griess Assay | NO Production | IC50 = 6.9 μM |
Table 2: Cytotoxic Activity (IC50 values in μM) in Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) |
| This compound | Data not available | Data not available | Data not available |
| Quercetin | ~17-200 μM | Data not available | ~24-72.4 μM |
| Luteolin | ~1.1-7.6 μM | ~20 μM | Data not available |
| Apigenin | ~2.3 μM | ~35.89 μM | ~8.02 µg/mL |
Note: IC50 values can vary between studies due to different experimental conditions.
Signaling Pathways and Experimental Workflows
The biological activities of this compound and other flavonoids are mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the general workflows for the key experiments cited.
Signaling Pathway of this compound in BV-2 Microglia
General Experimental Workflow for Cell Viability (MTT Assay)
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the key experiments mentioned in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and its alternatives on different cell lines.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or the alternative compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 2-4 hours at 37°C, or overnight, to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant, which is an indicator of NO production by activated microglia.
-
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed BV-2 microglia cells in a 24-well plate and incubate until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound or alternative compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in the cell culture supernatant.
-
Materials:
-
ELISA kit specific for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
-
-
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature.
-
Wash the plate and add the substrate solution. Incubate until a color develops.
-
Add the stop solution to stop the reaction.
-
Measure the absorbance at 450 nm.
-
Generate a standard curve to determine the cytokine concentration in the samples.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-Src, p-Akt, NF-κB).
-
Materials:
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells to extract total proteins.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
This guide provides a foundational comparison of this compound's activity. Further research is warranted to elucidate its full therapeutic potential, particularly in the context of cancer, where quantitative data is currently limited. The provided protocols offer a standardized framework for conducting such validation studies.
References
- 1. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the Mode of Action of Novel Morpholinated Curcumin Derivatives Exhibiting Potent Antitumor Activity in Bladder Cancer Cells In Vitro | MDPI [mdpi.com]
Ombuin vs. Quercetin: A Comparative Guide to Antioxidant Potency
In the realm of flavonoid research, both ombuin and quercetin have garnered significant attention for their potential health benefits, particularly their antioxidant and anti-inflammatory properties. This guide provides a detailed comparison of the antioxidant potency of this compound and quercetin, drawing upon available experimental data to assist researchers, scientists, and drug development professionals in their understanding of these two flavonols. While extensive quantitative data exists for quercetin's direct antioxidant capacity, current research on this compound primarily highlights its role in mitigating oxidative stress through cellular mechanisms.
Quantitative Antioxidant Activity
The following table summarizes the reported antioxidant activity of quercetin in common in vitro assays. For context, lower IC50 values indicate higher antioxidant potency.
| Antioxidant Assay | Quercetin IC50 (µg/mL) | Reference Compound | Reference Compound IC50 (µg/mL) |
| DPPH Radical Scavenging | 4.97 | Ascorbic Acid | 4.97 |
| ABTS Radical Scavenging | 1.89 ± 0.33 | - | - |
| FRAP (Ferric Reducing Antioxidant Power) | Not typically measured by IC50¹ | - | - |
¹FRAP assay measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) and results are usually expressed as equivalents of a standard antioxidant, such as Trolox or ascorbic acid.
While direct IC50 values for this compound in these assays are not available, studies have demonstrated its capacity to reduce reactive oxygen species (ROS) in cellular models. For instance, this compound has been shown to dramatically reduce the release of ROS in lipopolysaccharide (LPS)-stimulated BV-2 microglia.[3][4] This suggests an indirect antioxidant effect by modulating cellular signaling pathways involved in inflammation and oxidative stress.
Signaling Pathways and Mechanisms of Action
This compound:
This compound's antioxidant effects appear to be closely linked to its anti-inflammatory properties. Research indicates that this compound exerts its anti-neuroinflammatory effects by directly targeting the Src protein, a tyrosine kinase. By inhibiting Src phosphorylation, this compound suppresses the downstream activation of the PI3K-AKT and NF-κB signaling pathways.[3][4] This cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines and reactive oxygen species.
Quercetin:
Quercetin's potent antioxidant activity is attributed to its chemical structure, specifically the presence of multiple hydroxyl groups that can donate hydrogen atoms to neutralize free radicals. It is known to scavenge a wide range of reactive oxygen species and can also chelate metal ions, thereby preventing the generation of free radicals.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below for researchers interested in replicating or adapting these experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compound (this compound or quercetin) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample dilutions to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•⁺): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Preparation of ABTS•⁺ Working Solution: Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.
-
Reaction Mixture: Add a small volume of the test sample to a larger volume of the ABTS•⁺ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus sample concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare dilutions of the test compound in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample to a larger volume of the FRAP reagent.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard antioxidant (e.g., FeSO₄, Trolox, or ascorbic acid). The results are typically expressed as equivalents of the standard.
Conclusion
Based on the currently available scientific literature, quercetin demonstrates a more potent direct antioxidant activity in standardized in vitro assays compared to what is currently documented for this compound. The abundance of quantitative data, including IC50 values from DPPH and ABTS assays, firmly establishes quercetin as a powerful free radical scavenger.
This compound, while showing promise as an antioxidant, appears to exert its effects more through the modulation of cellular signaling pathways involved in inflammation and oxidative stress, leading to a reduction in reactive oxygen species. This indirect antioxidant mechanism is significant and warrants further investigation to fully elucidate its therapeutic potential.
For researchers and drug development professionals, the choice between these two flavonoids would depend on the specific application. Quercetin may be a more suitable candidate for applications requiring direct free radical scavenging, while this compound's strength may lie in its ability to target specific inflammatory pathways that contribute to oxidative stress. Further head-to-head studies employing a battery of antioxidant assays are necessary to provide a more definitive and quantitative comparison of the antioxidant potency of this compound and quercetin.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Preparative separation of quercetin, this compound and kaempferide from Gynostemma pentaphyllum by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Ombuin: A Comprehensive Guide to Safe Handling and Disposal in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety, logistical, and procedural information for the proper handling and disposal of Ombuin. By offering comprehensive guidance, we aim to be the preferred resource for laboratory safety and chemical handling, fostering a relationship built on trust and value that extends beyond the product itself.
Chemical and Physical Properties of this compound
This compound is an O-methylated flavonol, a type of flavonoid, and is chemically known as the 4',7-O-methyl derivative of quercetin.[1] Its properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₇ | [2][3][4] |
| Molecular Weight | 330.29 g/mol | [1][3][4] |
| CAS Number | 529-40-8 | [2][3] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO, slightly soluble in Chloroform and Methanol | [2] |
| Purity | ≥98% | [2] |
Proper Disposal Procedures for this compound
Step 1: Waste Identification and Segregation
-
Waste Determination: Before disposal, a hazardous waste determination must be performed.[5] Based on available data, this compound is not classified as a hazardous waste. However, it is the responsibility of the waste generator to make a final determination.[6]
-
Segregation: Do not mix this compound waste with hazardous waste streams (e.g., halogenated solvents, heavy metals).[7] If this compound is mixed with a listed hazardous waste, the entire mixture must be treated as hazardous.[7]
Step 2: Preparing this compound Waste for Disposal
-
Solid Waste:
-
Liquid Waste:
-
For solutions of this compound, if they are water-miscible and the pH is between 6 and 9.5, they can generally be disposed of down the sanitary sewer system with copious amounts of water.[5]
-
If the solvent is flammable or not water-miscible, it must be collected in a separate, clearly labeled "Non-Hazardous Flammable Waste" container.
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as liquid waste. The defaced, empty container can then be discarded in the regular trash.[8]
-
Step 3: Final Disposal
-
Non-Hazardous Solid Waste: Once the container for solid waste is full, it can typically be disposed of in the regular laboratory trash that goes to a municipal landfill.[8] However, some institutions may have specific procedures for non-hazardous chemical waste, so it is crucial to consult your institution's Environmental Health and Safety (EHS) office.
-
Non-Hazardous Liquid Waste: Aqueous solutions meeting the pH and miscibility criteria can be poured down the drain. Flammable or non-miscible solutions should be disposed of through your institution's chemical waste program.
Important Considerations:
-
Always consult your institution's specific waste disposal guidelines and EHS office for clarification.
-
While this compound is not considered highly toxic, it is good laboratory practice to minimize environmental release.
-
Safety Data Sheets (SDS) are a primary source of disposal information. While a specific SDS for this compound was not found, the product insert from the supplier may contain handling and storage information.[2]
This compound Signaling Pathway
This compound has been shown to exert anti-neuroinflammatory effects by targeting Src and subsequently suppressing the PI3K-AKT/NF-κB signaling pathway.[9][10] The diagram below illustrates this pathway.
Caption: this compound inhibits the PI3K-AKT/NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
MTT Assay for Cell Viability
This protocol is used to assess the effect of this compound on cell viability.[11][12][13][14]
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium.[13] Incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound. Include untreated control wells. Incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.[11]
-
Incubation: Incubate the plate at 37°C for 1-4 hours.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well.[11]
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
Western Blot for Protein Phosphorylation
This protocol is used to detect the phosphorylation status of proteins in a signaling pathway, such as Src, PI3K, and AKT, in response to this compound treatment.[15][16]
Materials:
-
Cell lysates treated with this compound
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells and determine protein concentration. Add an equal volume of 2x SDS-PAGE sample buffer to the protein solution. Denature by heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) diluted in TBST overnight at 4°C.[17]
-
Washing: Wash the membrane three times with TBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify band intensities to determine the relative levels of phosphorylated protein.
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify the direct binding of this compound to its target protein (e.g., Src) in a cellular context.[18][19][20]
Materials:
-
Intact cells or cell lysates
-
This compound
-
PBS
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
Procedure:
-
Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heating: Aliquot the treated samples and heat them at a range of temperatures (e.g., 37°C to 62°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[18]
-
Lysis and Centrifugation (for intact cells): Lyse the cells (e.g., by freeze-thaw cycles).[18] Centrifuge all samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[18]
-
Supernatant Collection: Collect the supernatant, which contains the soluble, non-denatured protein.
-
Analysis: Analyze the amount of soluble target protein in the supernatant by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 17. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 18. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling Ombuin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ombuin, a naturally occurring flavonoid. As a dedicated partner in your research, we aim to provide value beyond the product itself, building a foundation of trust through comprehensive safety guidance.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data for both this compound and the related compound, Quercetin.
| Property | This compound | Quercetin |
| Molecular Formula | C₁₇H₁₄O₇[1][2][3][4] | C₁₅H₁₀O₇ |
| Molecular Weight | 330.29 g/mol [1][3] | 302.24 g/mol |
| CAS Number | 529-40-8[1][2][4] | 117-39-5[5][6] |
| Appearance | Solid[2] | Solid[7] |
| Solubility | Slightly soluble in Chloroform and Methanol; Soluble in DMSO[2] | Soluble in DMSO |
Personal Protective Equipment (PPE) and Handling
Based on the hazard classification of the structurally similar Quercetin as "Toxic if swallowed"[5][7], a cautious approach to handling this compound is essential. The following PPE is mandatory to minimize exposure and ensure personal safety.
1. Eye and Face Protection:
-
Wear chemical safety goggles or a face shield to protect against potential splashes or dust particles.
2. Skin Protection:
-
Gloves: Wear nitrile or latex gloves at all times when handling this compound. Ensure gloves are regularly inspected for tears or holes and replaced as needed.
-
Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing from contamination.
3. Respiratory Protection:
-
If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
Operational Plans: Spill and Disposal
A clear and practiced plan for accidental spills and routine disposal is critical for maintaining a safe laboratory environment.
Spill Response Workflow
In the event of an this compound spill, follow the procedural workflow outlined below. This diagram provides a step-by-step guide for immediate and effective response.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All this compound waste, including unused product, contaminated PPE, and spill cleanup materials, should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: Dispose of the collected hazardous waste through an approved waste disposal facility.[8] Do not dispose of this compound down the drain or in the regular trash.
-
Regulatory Compliance: Ensure all disposal procedures adhere to local, state, and federal regulations for hazardous waste management.
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- 1. This compound | C17H14O7 | CID 5320287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. GSRS [precision.fda.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
